Product packaging for 5-Chloro-3-(methylthio)-1h-1,2,4-triazole(Cat. No.:CAS No. 51108-40-8)

5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Cat. No.: B1604973
CAS No.: 51108-40-8
M. Wt: 149.6 g/mol
InChI Key: OHSLSIPPSDHLTR-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylthio)-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4ClN3S and its molecular weight is 149.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClN3S B1604973 5-Chloro-3-(methylthio)-1h-1,2,4-triazole CAS No. 51108-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLSIPPSDHLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308674
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-40-8
Record name 51108-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Spectroscopic Investigation of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a prominent feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by comparative analysis with structurally related 1,2,4-triazole derivatives.

Molecular Structure and Tautomerism

This compound possesses a five-membered aromatic ring containing three nitrogen atoms. A key feature of 1,2,4-triazoles is their propensity for prototropic tautomerism.[3] The proton on the triazole ring can potentially reside on different nitrogen atoms, leading to different tautomeric forms. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is often the most stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

  • N-H Proton: A broad singlet corresponding to the N-H proton of the triazole ring is anticipated. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, this signal is often observed in the downfield region, typically between δ 13.0 and 14.5 ppm.[4] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • S-CH₃ Protons: A sharp singlet for the three equivalent protons of the methylthio group (-SCH₃) is expected. The chemical shift for these protons will likely appear in the range of δ 2.4-2.7 ppm.

Expected ¹H NMR Data Summary:

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegration
N-H (Triazole)13.0 - 14.5Broad Singlet1H
S-CH₃2.4 - 2.7Singlet3H
¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the lower natural abundance of ¹³C, a greater number of scans are usually required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule:

  • C-Cl Carbon: The carbon atom attached to the chlorine (C5) is expected to be the most downfield of the triazole ring carbons due to the electronegativity of the chlorine atom. Its chemical shift is predicted to be in the range of δ 150-155 ppm.

  • C-S Carbon: The carbon atom bonded to the methylthio group (C3) will also be in the downfield region, typically around δ 160-165 ppm.

  • S-CH₃ Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, with an expected chemical shift in the range of δ 10-15 ppm.

Expected ¹³C NMR Data Summary:

Carbon AtomExpected Chemical Shift (δ, ppm)
C-Cl (C5)150 - 155
C-S (C3)160 - 165
S-CH₃10 - 15

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands:

  • N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring.[1] The broadness of this peak is due to hydrogen bonding.

  • C-H Stretching: Absorption bands corresponding to the C-H stretching of the methyl group will appear around 2900-3000 cm⁻¹.

  • C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.[5]

  • C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the region of 700-850 cm⁻¹.[2]

  • C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

Expected IR Data Summary:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Broad, Medium
C-H Stretch2900 - 3000Medium to Weak
C=N / N=N Stretch1400 - 1600Medium to Strong
C-Cl Stretch700 - 850Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small and volatile molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₃H₄ClN₃S, with a molecular weight of approximately 149.6 g/mol .[6] The mass spectrum should show a molecular ion peak (M⁺) at m/z 149. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural confirmation. Common fragmentation pathways for 1,2,4-triazoles involve the loss of small neutral molecules. Expected fragments for this compound could include:

    • Loss of the methyl group (-CH₃) from the thioether, resulting in a fragment at m/z 134.

    • Loss of the entire methylthio group (-SCH₃), leading to a fragment at m/z 102.

    • Cleavage of the triazole ring, leading to various smaller fragments.

Expected Mass Spectrometry Data Summary:

m/zIdentity
149/151[M]⁺ / [M+2]⁺ (Molecular Ion)
134/136[M - CH₃]⁺
102/104[M - SCH₃]⁺

Visualization of Key Data

To aid in the conceptualization of the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

G M+ [M]⁺ m/z 149/151 M-CH3 [M - CH₃]⁺ m/z 134/136 M+->M-CH3 -CH₃ M-SCH3 [M - SCH₃]⁺ m/z 102/104 M+->M-SCH3 -SCH₃

Caption: Proposed key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. By understanding the expected NMR chemical shifts, characteristic IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the structure and purity of this important heterocyclic compound, facilitating its application in drug discovery and development.

References

Tautomerism in 5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The tautomeric behavior of substituted 1,2,4-triazoles is a critical determinant of their physicochemical properties, receptor interactions, and metabolic stability. This guide provides a comprehensive technical analysis of the tautomerism in this compound, a molecule of interest in drug discovery. We will delve into the structural possibilities, the electronic factors governing tautomeric equilibrium, and the state-of-the-art methodologies for the definitive characterization of its tautomeric forms. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole core.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring system is a privileged scaffold in drug design, appearing in numerous clinically successful drugs.[1][2] Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The functionality of these molecules is profoundly influenced by prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1]

For a monosubstituted or disubstituted 1,2,4-triazole, several tautomeric forms are possible, primarily the 1H, 2H, and 4H isomers. The position of the mobile proton dictates the electronic distribution within the ring, thereby affecting properties such as dipole moment, pKa, and the molecule's ability to act as a hydrogen bond donor or acceptor. An incorrect assumption about the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and suboptimal drug design.[3][4] Therefore, a thorough understanding and characterization of the tautomeric landscape are paramount.

Tautomeric Landscape of this compound

The subject of this guide, this compound, presents a fascinating case for the study of annular tautomerism. The presence of two distinct substituents, a chloro group at C5 and a methylthio group at C3, introduces electronic asymmetry that significantly influences the relative stability of the possible tautomers.

The principal annular tautomers of this molecule are:

  • This compound

  • 5-Chloro-3-(methylthio)-2H-1,2,4-triazole

  • 3-Chloro-5-(methylthio)-1H-1,2,4-triazole (structurally equivalent to the 5-chloro-3-(methylthio)-1H form)

  • 5-Chloro-3-(methylthio)-4H-1,2,4-triazole

The potential tautomeric equilibria are illustrated in the diagram below.

Tautomers T1 This compound T2 5-Chloro-3-(methylthio)-2H-1,2,4-triazole T1->T2 T4 5-Chloro-3-(methylthio)-4H-1,2,4-triazole T1->T4 T2->T4 caption Annular Tautomerism in this compound Synthesis start Thiosemicarbazide step1 Acylation start->step1 intermediate1 Acylthiosemicarbazide step1->intermediate1 step2 Base-catalyzed Cyclization intermediate1->step2 triazole_thione 5-Substituted-1,2,4-triazole-3-thione step2->triazole_thione step3 Chlorination triazole_thione->step3 chloro_triazole 5-Chloro-1,2,4-triazole-3-thione step3->chloro_triazole step4 S-Methylation chloro_triazole->step4 product This compound step4->product caption Proposed Synthetic Route Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_conclusion Definitive Characterization comp_start DFT Energy Calculations of Tautomers comp_nmr Predict NMR Spectra comp_start->comp_nmr conclusion Correlate Experimental and Computational Data comp_nmr->conclusion exp_synthesis Synthesis and Purification exp_nmr Multi-nuclear NMR Spectroscopy exp_synthesis->exp_nmr exp_xray Single Crystal X-ray Diffraction exp_synthesis->exp_xray exp_nmr->conclusion exp_xray->conclusion caption Integrated Workflow for Tautomer Characterization

References

An In-Depth Technical Guide to the Solubility of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the critical role of solubility in compound screening, formulation, and bioavailability, this document outlines the theoretical considerations, predictive analyses, and detailed experimental protocols for accurately determining and understanding its solubility in a range of common organic solvents.

Introduction to this compound

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3] The physicochemical properties of triazole derivatives, such as their polarity and hydrogen bonding capabilities, play a pivotal role in their interaction with biological targets and their solubility in various media.[4] The inherent polarity of the triazole ring can contribute to improved water solubility, a desirable trait in drug development.[4]

The structure of this compound, with its chloro and methylthio substituents, presents a unique combination of polar and non-polar features that will dictate its solubility profile.

Compound Profile:

PropertyValueSource
Molecular Formula C₃H₄ClN₃S[5]
Molecular Weight 149.6 g/mol [5]
Structure
This compound

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is influenced by several structural features:

  • 1,2,4-Triazole Ring: The triazole ring itself is polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[4] The tautomeric nature of the 1H- and 4H-1,2,4-triazoles, which exist in rapid equilibrium, further contributes to its polarity.[7]

  • Chloro Group: The electronegative chlorine atom induces a dipole moment, increasing the polarity of the molecule.

  • Methylthio Group: The methylthio (-SCH₃) group is generally considered to be of low to moderate polarity.

Based on this structural analysis, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.

The following diagram illustrates the logical flow for predicting the solubility of this compound.

G A Analyze Molecular Structure of This compound B Identify Key Functional Groups: - 1,2,4-Triazole Ring - Chloro Group - Methylthio Group A->B C Assess Polarity of Functional Groups B->C D Predict Overall Molecular Polarity C->D E Apply 'Like Dissolves Like' Principle D->E F Predict Higher Solubility in Polar Solvents E->F G Predict Lower Solubility in Non-Polar Solvents E->G

Caption: Logical workflow for predicting solubility based on molecular structure.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section details a robust, step-by-step protocol for quantifying the solubility of this compound in a selection of organic solvents categorized by their polarity.

Materials and Equipment

Solvents:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

  • Non-Polar: Toluene, Hexane

Equipment:

  • Analytical balance (accurate to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate glass vials.

    • Add a known volume of each selected organic solvent (e.g., 1 mL) to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid material.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered supernatant samples into the HPLC system.

    • Determine the concentration of the compound in the supernatant by interpolating the peak area from the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound determined in the saturated supernatant. The results can be expressed in units such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for determining solubility.

G A Weigh excess This compound B Add known volume of organic solvent A->B C Equilibrate in thermostatic shaker (24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Analyze by HPLC D->E F Quantify against calibration curve E->F G Determine Solubility F->G

Caption: Experimental workflow for the equilibrium solubility method.

Anticipated Solubility Profile

Based on the theoretical analysis, the following solubility trends are anticipated. It is crucial to replace these qualitative predictions with quantitative data obtained from the experimental protocol described above.

Table 1: Predicted Qualitative Solubility of this compound

Solvent CategorySolventPredicted Solubility
Polar Protic MethanolHigh
EthanolHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High
Acetonitrile (ACN)Moderate to High
AcetoneModerate
Non-Polar TolueneLow
HexaneVery Low

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of this compound in a range of organic solvents. The predicted solubility profile, based on the compound's structural features, suggests a preference for polar solvents. However, for applications in drug development and chemical research, it is imperative to establish a quantitative solubility profile through rigorous experimental methods as outlined.

Future work should focus on expanding the range of solvents tested and investigating the effect of temperature on solubility. Additionally, understanding the solid-state properties (e.g., polymorphism) of the compound will provide a more complete picture of its dissolution behavior.

References

A Technical Guide to the Thermal Stability of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a heterocyclic compound of significant interest within contemporary drug discovery and development programs. The 1,2,4-triazole scaffold is a well-established pharmacophore, known to impart a range of biological activities, including antifungal, antiviral, and anticancer properties[1]. The specific substitution pattern of a chloro group at the 5-position and a methylthio group at the 3-position offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents.

However, the introduction of these functional groups also raises critical questions regarding the molecule's thermal stability. The presence of a halogen and a sulfur-containing moiety can significantly influence decomposition pathways and onset temperatures. A thorough understanding of the thermal behavior of this compound is paramount for ensuring safe handling during synthesis, purification, and storage, as well as for predicting its shelf-life and compatibility in formulated drug products. This guide provides an in-depth analysis of the anticipated thermal properties of this compound, grounded in the established principles of triazole chemistry and supported by data from analogous structures. We will explore the theoretical underpinnings of its decomposition, detail robust experimental protocols for its assessment, and offer field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Framework for the Thermal Decomposition of 1,2,4-Triazoles

The thermal decomposition of 1,2,4-triazole derivatives is a complex process governed by the interplay of various electronic and steric factors. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the initial steps of decomposition. For the 1,2,4-triazole ring system, key proposed mechanisms include N-N bond cleavage, intramolecular proton transfer, and ring-opening reactions[2][3].

The nature and position of substituents on the triazole ring are critical determinants of the dominant decomposition pathway and the overall thermal stability.

  • Influence of the Thioether Group: The presence of a sulfur-containing substituent, such as the methylthio group in the target molecule, is known to significantly lower the activation energy for thermal decomposition compared to its oxygen-containing analogues (triazolones)[1]. This is attributed to the higher polarizability of the sulfur atom and the relative weakness of the C-S bond compared to the C-O bond, which can facilitate earlier onset of decomposition[1]. Experimental and computational data on related triazole-thiones show a dramatic increase in decomposition reactivity, in some cases by a factor of 10³ at 500 K compared to their oxygenated counterparts[1].

  • Influence of the Chloro Substituent: Halogen substituents, such as the chloro group, are electron-withdrawing. Electron-withdrawing groups on the 1,2,4-triazole ring have been shown to slightly increase the activation energy for certain decomposition pathways in some contexts[1]. However, the C-Cl bond itself can be a point of lability under thermal stress. The overall effect of the chloro group will be a balance between its electronic influence on the ring's stability and the C-Cl bond dissociation energy.

Given these factors, the thermal decomposition of this compound is likely initiated at a lower temperature than its non-thiolated or non-halogenated counterparts. The primary decomposition is anticipated to be an exothermic process, releasing a significant amount of energy.

Recommended Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two cornerstones of such an assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol for TGA:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of at least 400 °C, or until the decomposition is complete. A slower heating rate can provide better resolution of decomposition steps.

  • Data Analysis: Plot the mass loss (%) as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol for DSC:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and to accurately measure the heat of decomposition.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a linear heating rate of 10 °C/min. The final temperature should be sufficient to observe the entire decomposition event, as guided by the TGA data.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will be represented by upward peaks. The onset temperature and the enthalpy of decomposition (ΔHd) can be calculated from the resulting thermogram.

Anticipated Thermal Profile and Decomposition Pathway

While specific experimental data for this compound is not publicly available, a reasoned prediction of its thermal behavior can be synthesized from the literature on analogous compounds.

Anticipated Thermal Events:

  • Melting: The compound will likely exhibit a sharp endothermic peak corresponding to its melting point. For comparison, the related 3-Amino-5-methylthio-1H-1,2,4-triazole has a reported melting point of 130-133 °C[4][5]. The chloro-substituted analog may have a similar or slightly higher melting point.

  • Decomposition: Following melting, a significant exothermic event is expected, indicating the onset of thermal decomposition. Based on the destabilizing effect of the methylthio group, the onset of decomposition could be anticipated in the range of 150-250 °C.

Table 1: Comparative Thermal Data of Related Triazole Derivatives

CompoundMelting Point (°C)Decomposition Onset (°C)Key Structural Features
3-Amino-5-methylthio-1H-1,2,4-triazole130-133Not specifiedAmino and methylthio groups
1H-1,2,4-triazole~120~297 (DSC onset)Unsubstituted parent ring
3-Amino-1,2,4-triazole~156~293 (DSC onset)Amino group

Data synthesized from available literature[4][5][6].

Potential Decomposition Products and Hazards:

The thermal decomposition of this compound is expected to generate a complex mixture of gaseous products. Based on its elemental composition, the following hazardous substances are likely to be formed:

  • Nitrogen Oxides (NOx): From the nitrogen-rich triazole ring.

  • Sulfur Oxides (SOx): From the methylthio group.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): From the carbon backbone.

  • Hydrogen Chloride (HCl): From the chloro substituent, particularly in the presence of hydrogen sources.

  • Ammonia (NH3): A potential byproduct from the triazole ring fragmentation[7].

The formation of these toxic and corrosive gases necessitates that all thermal analyses be conducted in a well-ventilated area, preferably within a fume hood.

Safe Handling and Storage Recommendations

Based on the anticipated thermal properties, the following precautions are recommended:

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. Avoid prolonged exposure to elevated temperatures.

  • Handling: When handling the compound, especially during operations involving heating (e.g., drying, recrystallization), ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could initiate a vigorous and potentially explosive reaction[7][8].

  • Scale-up Considerations: For larger-scale synthesis, it is imperative to conduct a thorough thermal hazard assessment, potentially including more advanced techniques like Accelerating Rate Calorimetry (ARC), to understand the potential for thermal runaway reactions.

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following workflow diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Sample TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 2-5 mg for DSC Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) (10 °C/min in N2) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min in N2) DSC_Sample->DSC TGA_Data Mass Loss vs. Temp Determine T-onset TGA->TGA_Data DSC_Data Heat Flow vs. Temp Determine Melting Point & ΔHd DSC->DSC_Data Hazard_Assessment Hazard Assessment & Safe Handling Protocol TGA_Data->Hazard_Assessment DSC_Data->Hazard_Assessment

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust understanding of its likely behavior can be derived from the well-documented chemistry of related 1,2,4-triazole derivatives. The presence of the methylthio group is expected to lower its thermal stability compared to non-sulfur-containing analogs, while the chloro-substituent will also play a key role in its decomposition pathway. The use of standard analytical techniques such as TGA and DSC is essential for a definitive experimental characterization. The insights and protocols presented in this guide provide a solid foundation for researchers to handle, study, and utilize this promising compound in a safe and informed manner, ultimately facilitating its potential application in the development of new medicines.

References

Initial Biological Screening of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] The introduction of specific substituents to the triazole ring can significantly modulate its biological profile. This guide focuses on the initial biological screening of a novel, yet uncharacterized compound, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. The presence of a chloro group at the 5-position and a methylthio group at the 3-position presents a unique electronic and steric configuration that warrants a systematic investigation of its therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and logical approach to the preliminary biological evaluation of this compound. The proposed screening cascade is designed to efficiently probe for significant bioactivity across key therapeutic areas, employing robust and validated in-vitro methodologies. The rationale behind each experimental choice is detailed, ensuring a scientifically sound and self-validating workflow.

Strategic Screening Cascade: A Multi-pronged Approach

Given the well-documented activities of 1,2,4-triazole derivatives, a logical starting point for the biological screening of this compound is to assess its potential in three primary areas: antimicrobial, anticancer, and anti-inflammatory activities. This parallel screening approach allows for a broad yet targeted initial assessment of the compound's bioactivity.

Screening_Cascade cluster_assays Primary In-Vitro Screening Compound 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer Anti_inflammatory Anti-inflammatory Activity Compound->Anti_inflammatory

Caption: Initial parallel screening workflow for this compound.

Part 1: Antimicrobial Activity Assessment

The 1,2,4-triazole nucleus is a key feature of several clinically important antifungal agents, such as fluconazole and itraconazole.[4] These agents often exert their effect by inhibiting fungal cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[6][7][8][9] The presence of a triazole ring in this compound makes the investigation of its antifungal, as well as antibacterial, properties a primary objective.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[10][11][12][13][14]

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria and fungi.

Materials:

  • This compound

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the appropriate broth to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute the standardized inoculum to the final required concentration in the appropriate broth.

  • Plate Inoculation: Add the diluted compound and the microbial inoculum to the wells of the 96-well plate. Include growth controls (inoculum without compound) and sterility controls (broth only).

  • Incubation: Incubate the bacterial plates at 37°C for 16-20 hours and the fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Data Presentation: Hypothetical MIC Values
MicroorganismStrainCompound MIC (µg/mL)Standard MIC (µg/mL)
S. aureusATCC 25923>128Ciprofloxacin: 0.5
E. coliATCC 25922>128Ciprofloxacin: 0.25
C. albicansATCC 9002816Fluconazole: 1
A. nigerATCC 1640432Fluconazole: 8

Note: The data presented is hypothetical and for illustrative purposes only.

Part 2: Anticancer Activity Assessment

Numerous 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[15][16] Therefore, evaluating the potential of this compound to inhibit cancer cell proliferation is a critical step in its initial screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18][19][20] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and a normal cell line to assess selectivity.

Materials:

  • This compound

  • Human Cancer Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • HeLa (Cervical cancer)

    • HCT-116 (Colon cancer)

  • Normal Human Cell Line (e.g., HEK-293, human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the standard drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values
Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-725.30.8
HeLa42.11.2
HCT-11618.90.5
HEK-293>1005.6

Note: The data presented is hypothetical and for illustrative purposes only.

Part 3: Anti-inflammatory Activity Assessment

The dysregulation of inflammatory pathways is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, inducing the expression of pro-inflammatory genes.[21][22][23][24][25] Several heterocyclic compounds have been shown to possess anti-inflammatory properties by modulating this and other pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[26][27] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Objective: To evaluate the potential of this compound to inhibit the inflammatory response in a cellular model.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Sterile 96-well cell culture plates

  • Standard anti-inflammatory drug (e.g., Dexamethasone)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[26]

Potential Mechanism of Action: NF-κB Signaling Pathway

Should this compound exhibit significant anti-inflammatory activity, further investigation into its mechanism of action would be warranted. A plausible target is the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Genes Induces Compound 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Compound->IKK Potential Inhibition

Caption: Potential inhibitory effect on the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological screening of this compound. The proposed in-vitro assays for antimicrobial, anticancer, and anti-inflammatory activities will generate crucial preliminary data to guide further drug discovery and development efforts. Positive results in any of these primary screens would justify more in-depth mechanistic studies, lead optimization, and subsequent in-vivo efficacy and safety evaluations. The systematic approach outlined herein ensures a thorough and scientifically rigorous initial assessment of this novel compound's therapeutic potential.

References

The Triazole Scaffold: From Foundational Synthesis to the Forefront of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are foundational components in a vast array of pharmacologically active agents, demonstrating properties that span antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] The remarkable ascent of triazoles in drug discovery is inextricably linked to the development of highly efficient and versatile synthetic methodologies, most notably the family of reactions under the "click chemistry" umbrella.[7][8] This guide provides an in-depth exploration of the core synthetic strategies for novel triazole derivatives, explains the causality behind methodological choices, presents detailed experimental protocols, and examines the applications that continue to drive innovation in the field.

The Strategic Importance of the Triazole Moiety

Triazole rings are more than mere structural linkers; their unique physicochemical properties are key to their success. The nitrogen atoms act as hydrogen bond acceptors and donors, while the ring's dipole moment and metabolic stability contribute significantly to drug-target interactions and favorable pharmacokinetic profiles.[8][9] These features allow the triazole core to act as a stable bioisostere for amide or ester bonds, often enhancing a molecule's affinity for its biological target and improving properties like water solubility.[2][9][10] This versatility has led to the development of numerous FDA-approved drugs and a continuous pipeline of clinical candidates, cementing the triazole scaffold as a cornerstone of modern drug design.[11][12]

Core Synthetic Methodologies: The "Click Chemistry" Revolution

The synthesis of 1,2,3-triazoles was fundamentally transformed by the advent of click chemistry, a concept that prioritizes reactions with high yields, stereospecificity, and broad functional group tolerance.

The Foundation: Huisgen 1,3-Dipolar Cycloaddition

The original synthesis, developed by Rolf Huisgen, involves the thermal 1,3-dipolar cycloaddition of an azide and an alkyne.[13] While mechanistically foundational, this method suffers from significant drawbacks for practical drug discovery: it requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and lowering yields of the desired product.[13]

The Vanguard Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape changed dramatically with the independent discovery by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed variant, now considered the "cream of the crop" of click reactions.[13][14] The CuAAC reaction exhibits an extraordinary rate acceleration (10⁷ to 10⁸ times faster than the thermal version) and proceeds with near-perfect regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[15]

Causality of Experimental Choice: The use of a Cu(I) catalyst is critical. It coordinates with the terminal alkyne to form a copper-acetylide intermediate. This step dramatically lowers the pKa of the terminal proton and activates the alkyne for nucleophilic attack by the azide, directing the reaction pathway to a single regioisomer.[13] The reaction's tolerance for a wide range of functional groups and its ability to proceed in aqueous media at room temperature make it exceptionally robust for creating large, diverse compound libraries.[15][16]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cu_Azide_Complex Copper-Azide-Alkyne Complex Product 1,4-Triazole Product->Cu_I Regenerates Catalyst Cu_Acetylide->Cu_Azide_Complex + Azide Cycloadduct Six-membered Copper Intermediate Cu_Azide_Complex->Cycloadduct Cyclization Cycloadduct->Product Protonation RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Ru_Catalyst [Cp*RuCl] Catalyst Activated_Ru Activated Ru Complex Ru_Catalyst->Activated_Ru + Alkyne + Azide Alkyne R1-C≡C-R3 Azide R2-N3 Product 1,5-Triazole Product->Ru_Catalyst Regenerates Catalyst Ruthenacycle Six-membered Ruthenacycle Activated_Ru->Ruthenacycle Oxidative Coupling Ruthenacycle->Product Reductive Elimination SPAAC_Concept cluster_info Metal-Free Bioorthogonal Ligation StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) Product Stable Triazole Linkage (Covalently-linked Bioconjugate) StrainedAlkyne->Product Azide Azide-tagged Biomolecule Azide->Product Energy High Ring Strain (Driving Force) Energy->StrainedAlkyne enables info1 No catalyst required info2 Physiological conditions info3 High specificity in vivo Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Alkyne_Pool Diverse Alkyne Building Blocks Click_Chem Click Chemistry (CuAAC / RuAAC) Alkyne_Pool->Click_Chem Azide_Pool Diverse Azide Building Blocks Azide_Pool->Click_Chem Triazole_Lib Triazole Derivative Library Click_Chem->Triazole_Lib HTS High-Throughput Screening (HTS) Triazole_Lib->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->SAR

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Triazole Core in Modern Agrochemicals

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to interact with key biological targets in pests and pathogens.[1] This heterocyclic core is present in a wide array of fungicides, herbicides, and insecticides, where its specific substitution pattern dictates its mode of action and biological efficacy. 5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a key, reactive intermediate, offering synthetic chemists a versatile building block for the introduction of the triazole moiety into more complex molecular architectures. The presence of a displaceable chlorine atom at the 5-position and a modifiable methylthio group at the 3-position allows for a variety of synthetic transformations, making it a valuable synthon in the quest for novel, more effective crop protection agents.

This guide provides an in-depth look at the synthesis and potential applications of this compound in the agrochemical industry. We will explore its role in the synthesis of key classes of agrochemicals, provide detailed, field-proven protocols, and explain the chemical principles that underpin these synthetic strategies.

Synthesis of this compound: A Plausible Pathway

Conceptual Synthetic Workflow

Synthesis_of_this compound start 5-Amino-3-mercapto- 1,2,4-triazole intermediate1 Diazotization start->intermediate1 NaNO2, HCl intermediate2 Sandmeyer Reaction (CuCl/HCl) intermediate1->intermediate2 intermediate3 5-Chloro-1H-1,2,4-triazole- 3-thiol intermediate2->intermediate3 intermediate4 S-Methylation (e.g., CH3I, base) intermediate3->intermediate4 product 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole intermediate4->product

Caption: Plausible synthetic route to this compound.

Application in Fungicide Synthesis: A Gateway to Triazolinthiones

A significant class of triazole fungicides, including the blockbuster prothioconazole, features a triazolinthione moiety.[2][3] While the industrial synthesis of prothioconazole does not typically proceed through this compound, this intermediate offers a potential alternative route for the synthesis of novel triazolinthione-based fungicides. The key transformation involves the nucleophilic displacement of the chloride with a suitable carbon nucleophile, followed by conversion of the methylthio group to a thione.

General Reaction Scheme: Synthesis of a Prothioconazole Analogue

Fungicide_Synthesis start 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole intermediate1 Nucleophilic Substitution (with a suitable carbanion) start->intermediate1 intermediate2 Coupled Intermediate intermediate1->intermediate2 intermediate3 Demethylation/ Thionation intermediate2->intermediate3 product Triazolinthione Fungicide Analogue intermediate3->product

Caption: Conceptual workflow for the synthesis of a triazolinthione fungicide analogue.

Protocol 1: Nucleophilic Substitution on this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) of the chloro group on the triazole ring. The success of this reaction is predicated on the electron-withdrawing nature of the triazole ring, which activates the 5-position towards nucleophilic attack.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Nucleophile (e.g., Grignard reagent, organolithium)1.1 - 1.5Carbon fragment introduction
Aprotic Solvent (e.g., THF, Dioxane)-Reaction medium
Inert Atmosphere (e.g., N2, Ar)-Prevents quenching of nucleophile

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound and the anhydrous aprotic solvent.

  • Cool the solution to a temperature appropriate for the chosen nucleophile (typically -78 °C for organolithiums or 0 °C for Grignard reagents).

  • Slowly add the nucleophilic reagent dropwise via a syringe, maintaining the internal temperature below the specified limit.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified period (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Slowly warm the reaction to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-3-(methylthio)-1H-1,2,4-triazole.

Application in Herbicide Synthesis: Building Sulfonyl-Triazole Scaffolds

The triazole ring is also a key component of several important herbicides. One notable class is the sulfonyl-triazole herbicides, which are synthesized by coupling a triazole moiety to a sulfonyl group. This compound can serve as a valuable intermediate in the synthesis of these herbicides through two primary routes:

  • Nucleophilic displacement of the chloride with a sulfinate salt.

  • Oxidation of the methylthio group to a sulfonyl group, which can then act as a leaving group in a subsequent nucleophilic substitution.

Protocol 2: Synthesis of a 3-Methylthio-1,2,4-triazol-5-yl Sulfone

This protocol details the oxidation of the methylthio group to a methylsulfonyl group, a key activating step for subsequent nucleophilic displacement reactions.

Reagent Molar Equiv. Purpose
This compound1.0Starting material
Oxidizing Agent (e.g., m-CPBA, Oxone®)2.2 - 3.0Oxidation of sulfide to sulfone
Solvent (e.g., Dichloromethane, Acetic Acid)-Reaction medium

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the oxidizing agent in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 5-chloro-3-(methylsulfonyl)-1H-1,2,4-triazole.

  • The crude product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and validated chemical transformations in heterocyclic chemistry. The nucleophilic aromatic substitution on electron-deficient heterocycles is a fundamental and reliable reaction.[4][5] Similarly, the oxidation of alkylthio groups to the corresponding sulfones is a high-yielding and predictable transformation.[6] For each protocol, in-process monitoring by techniques such as TLC or LC-MS is crucial for ensuring the reaction has gone to completion and for identifying the formation of any significant byproducts. The final products should be rigorously characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm their identity and purity.

References

Application Note & Protocol: Regioselective N-Alkylation of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control over the position of N-alkylation on the triazole ring is a critical parameter that dictates the pharmacological profile, influencing factors such as target binding affinity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of 5-chloro-3-(methylthio)-1H-1,2,4-triazole, a versatile intermediate for drug discovery. We delve into the mechanistic principles governing regioselectivity, present a detailed, field-proven protocol for a representative alkylation reaction, and offer expert insights into experimental design and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for synthesizing N-alkylated triazole derivatives.

Introduction: The Significance of N-Alkylated Triazoles

The 1,2,4-triazole nucleus is a cornerstone in the design of bioactive molecules, exhibiting a wide spectrum of activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of an alkyl substituent onto one of the nitrogen atoms of the triazole ring is a common strategy to modulate the molecule's steric and electronic properties, thereby optimizing its interaction with biological targets.

The specific regioisomer formed during N-alkylation—whether the alkyl group attaches to the N1, N2, or N4 position—can have a profound impact on biological activity. Therefore, developing synthetic protocols that offer high regioselectivity is of paramount importance. The substrate, this compound, contains key functional groups that make it an attractive starting material for building diverse chemical libraries for high-throughput screening.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of a 1H-1,2,4-triazole proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

  • Deprotonation: A base is used to remove the acidic proton from one of the ring nitrogen atoms, generating a triazolide anion. This anion is a resonance-stabilized species with negative charge delocalized over the N1, N2, and N4 atoms.

  • Nucleophilic Attack: The triazolide anion then acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction.[2][3]

The regiochemical outcome of the reaction is determined by the relative nucleophilicity of the different nitrogen atoms in the triazolide anion. Several factors influence this delicate balance:

  • Steric Hindrance: Bulky substituents on the triazole ring or a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.[4][5]

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the triazole ring alters the electron density at each nitrogen, influencing its nucleophilicity.

  • Reaction Conditions: The choice of solvent, base, and counter-ion can significantly affect the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they effectively solvate the cation of the base, leaving a more "naked" and reactive anion, which facilitates SN2 reactions.[3][6] Weakly basic alkali metal carbonates, such as potassium carbonate (K₂CO₃), are often employed to avoid undesired side reactions.[7]

For 3-substituted-1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with N4-alkylation being less common.[4][5] The precise ratio of N1 to N2 isomers is highly dependent on the specific substrate and reaction conditions.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Triazole 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Anion Triazolide Anion (Resonance Stabilized) Triazole->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) RX Alkylating Agent (R-X) N1_Product N1-Alkyl Isomer N2_Product N2-Alkyl Isomer Anion->N1_Product + R-X - X⁻ Anion->N2_Product + R-X - X⁻

Caption: General mechanism for the N-alkylation of 1,2,4-triazoles.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with benzyl bromide as a representative alkylating agent.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore in a desiccator.
Benzyl Bromide≥98%CommercialLachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powdered for best results.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Deionized WaterN/AIn-houseFor workup.
Brine (Saturated NaCl solution)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying organic layers.
Round-bottom flask, stir bar, condenser, etc.N/AStandard LabwareEnsure all glassware is oven-dried.

3.2. Experimental Workflow Diagram

Workflow arrow arrow A 1. Reagent Setup Combine triazole, K₂CO₃, and anhydrous DMF in a dry flask under N₂. B 2. Addition of Alkylating Agent Add benzyl bromide dropwise at room temperature. A:e->B:w C 3. Reaction Stir the mixture at 60-70 °C. Monitor progress by TLC. B:e->C:w D 4. Workup Cool, quench with water, and extract with EtOAc. C:e->D:w E 5. Purification Dry organic layer, concentrate, and purify by column chromatography. D:e->E:w F 6. Analysis Characterize the product(s) by NMR and MS. E:e->F:w

Caption: Step-by-step experimental workflow for N-alkylation.

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.65 g, 10.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.

  • Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the suspension over 5 minutes.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The water washes are crucial to remove the DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

  • Analysis: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and assess purity.

Causality and Experimental Insights

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the triazole without causing decomposition of the starting material or product.[7] Its insolubility in DMF creates a heterogeneous reaction mixture, which can sometimes lead to more controlled and selective reactions. Stronger bases like sodium hydride (NaH) could be used but require stricter anhydrous conditions and may lead to different isomer ratios.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that excels at promoting SN2 reactions.[3][6] It effectively solvates the potassium cation, enhancing the nucleophilicity of the triazolide anion.[8] Its high boiling point is also suitable for reactions requiring heating.[3]

  • Temperature Control: While the reaction can proceed at room temperature, gentle heating (60-70 °C) significantly accelerates the rate of reaction, ensuring completion in a reasonable timeframe. Higher temperatures should be avoided to minimize potential side reactions.

  • Purification Strategy: The N1 and N2 isomers often have different polarities, allowing for their separation by silica gel chromatography. The elution order will depend on the specific alkyl group introduced. Careful characterization (e.g., using 2D NMR techniques like NOESY or HMBC) is essential to unambiguously assign the structure of each isomer.[9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive K₂CO₃ (hydrated), impure reagents, insufficient temperature.Use freshly opened or oven-dried K₂CO₃. Ensure all reagents are pure and the solvent is anhydrous. Confirm reaction temperature.
Mixture of Isomers Inherent nature of the reaction.This is expected. Optimize chromatography conditions for better separation. Alternatively, screen different bases/solvents.
Low Yield Incomplete reaction, loss during workup (product is water-soluble).Increase reaction time. Be cautious during aqueous washes; if the product has some water solubility, back-extract the aqueous layers.
Side Product Formation Reaction temperature too high, presence of water.Lower the reaction temperature. Ensure strictly anhydrous conditions.

References

Application Notes and Protocols for the Reaction of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the reactivity of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole with a range of electrophiles. The protocols and discussions herein are designed to provide researchers in medicinal chemistry and drug development with a robust framework for synthesizing novel derivatives of this versatile heterocyclic scaffold. The unique substitution pattern of this triazole, featuring an electron-withdrawing chloro group and a potentially displaceable methylthio group, presents both challenges and opportunities in synthetic design. This document aims to elucidate the underlying principles governing its reactivity and provide practical, validated protocols for its derivatization.

Understanding the Reactivity of the this compound Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The reactivity of this compound is governed by the interplay of its structural features:

  • Multiple Nucleophilic Centers: The triazole ring possesses three nitrogen atoms (N1, N2, and N4), each with a lone pair of electrons, making them potential sites for electrophilic attack. The exocyclic sulfur atom of the methylthio group also possesses nucleophilic character.

  • Tautomerism: The N-unsubstituted triazole exists as a mixture of tautomers, primarily the 1H and 2H forms, with the 4H tautomer being less common. The position of the proton influences the relative nucleophilicity of the ring nitrogens.

  • Electronic Effects of Substituents:

    • The 5-chloro group is strongly electron-withdrawing, which decreases the overall nucleophilicity of the triazole ring, making reactions with electrophiles more challenging compared to unsubstituted or electron-donating group-substituted triazoles.

    • The 3-methylthio group has a more complex electronic effect. While the sulfur atom can donate electron density through resonance, its overall impact is also influenced by inductive effects. This group can also act as a leaving group under certain conditions, allowing for further functionalization at the C3 position.

The regioselectivity of electrophilic attack is a critical consideration. Generally, N1 and N2 are the most common sites of alkylation and acylation.[1] The specific outcome is influenced by a combination of factors including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and steric hindrance.[1][2]

Synthesis of the Starting Material: this compound

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate1 S-Methylisothiosemicarbazide Thiosemicarbazide->Intermediate1 1. MeI, Base Intermediate2 Acyl Intermediate Intermediate1->Intermediate2 2. Chloroacetyl chloride TriazoleThione 5-Chloro-1H-1,2,4-triazole-3(2H)-thione Intermediate2->TriazoleThione 3. Cyclization (Base) Target 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole TriazoleThione->Target 4. MeI, Base

Caption: Plausible synthetic route to the target compound.

Protocol: General Synthesis of 5-Substituted-1,2,4-triazole-3-thiones

This protocol is a general representation for the synthesis of the triazolethione precursor.

  • Reaction of Acid with Thiosemicarbazide: An equimolar mixture of the desired carboxylic acid (in this case, a chloro-substituted acid derivative) and thiosemicarbazide is heated in an oil bath until the contents melt.[3]

  • Fusion and Cyclization: The molten mixture is maintained at this temperature for several hours to facilitate condensation and cyclization.

  • Work-up: After cooling, the reaction mass is treated with a dilute solution of sodium bicarbonate to neutralize any unreacted acid.

  • Isolation: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 5-substituted-4H-1,2,4-triazole-3-thiol.[3]

Further methylation of the thiol group would then yield the desired 3-(methylthio) derivative.

Reactions with Electrophiles: Protocols and Mechanistic Insights

N-Acylation with Acyl Chlorides

Acylation of 1,2,4-triazoles typically occurs at one of the ring nitrogen atoms. The regioselectivity can be influenced by the reaction conditions and the substituents on the triazole ring. For 3-methylthio-5-amino-1H-1,2,4-triazole, a close analog, acylation with 4-chlorobenzoyl chloride has been reported to occur at the N1 position.[5]

Protocol: Synthesis of 1-(4-chlorobenzoyl)-3-(methylthio)-5-amino-1,2,4-triazole [5]

This protocol for a similar compound provides a strong starting point for the acylation of this compound.

Reagent/SolventMolar Eq.Amount
3-methylthio-5-amino-1H-1,2,4-triazole1.07.8 g
Dioxane-200 mL
Pyridine1.24.7 g
4-chlorobenzoyl chloride1.210.8 g

Procedure:

  • Dissolve 3-methylthio-5-amino-1H-1,2,4-triazole in dioxane in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Add 4-chlorobenzoyl chloride dropwise to the cooled solution, maintaining the temperature at -5 °C.

  • Stir the reaction mixture for one hour at -5 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding 100 mL of water while cooling the flask in a water bath.

  • Extract the aqueous mixture with chloroform.

  • Wash the organic layer with water, dry over a suitable drying agent (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Causality and Trustworthiness: The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The low temperature helps to control the reactivity of the acyl chloride and minimize side reactions. The work-up procedure is a standard method for isolating neutral organic products from an aqueous/organic reaction mixture.

Acylation_Workflow Start Dissolve Triazole in Dioxane AddBase Add Pyridine Start->AddBase Cool Cool to -5 °C AddBase->Cool AddAcylChloride Add Acyl Chloride dropwise Cool->AddAcylChloride ReactCold Stir at -5 °C for 1 hour AddAcylChloride->ReactCold ReactRT Stir at RT for 1 hour ReactCold->ReactRT Quench Quench with Water ReactRT->Quench Extract Extract with Chloroform Quench->Extract Purify Wash, Dry, and Evaporate Extract->Purify Product Purified N-Acylated Triazole Purify->Product

Caption: Workflow for the N-acylation of the triazole.

N-Alkylation with Alkyl Halides

Alkylation of 1,2,4-triazoles is a common transformation but is often complicated by a lack of regioselectivity, yielding mixtures of N1, N2, and N4-alkylated isomers.[6] The ratio of these isomers is dependent on the alkylating agent, the base, the solvent, and the substitution pattern of the triazole. For S-substituted 1,2,4-triazoles, alkylation can occur at both N1 and N2 positions, with a preference for the N2 isomer in some cases.[1]

Protocol: General Procedure for N-Alkylation of 1,2,4-Triazoles [6]

This general protocol can be adapted for this compound. Optimization of the base and solvent will likely be necessary to achieve desired regioselectivity.

Reagent/SolventMolar Eq.
This compound1.0
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.1
Base (e.g., K₂CO₃, NaH, DBU)1.2
Solvent (e.g., DMF, Acetonitrile, THF)-

Procedure:

  • To a solution of this compound in a suitable aprotic solvent, add the base.

  • Stir the mixture at room temperature for a short period to allow for the formation of the triazolide anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • The resulting mixture of isomers may require chromatographic separation for purification.

Mechanistic Considerations for Regioselectivity:

  • N1 vs. N2/N4: The N1 position is often favored under thermodynamic control, while N2 and N4 alkylation can be kinetically favored. The electron-withdrawing nature of the 5-chloro group will decrease the nucleophilicity of the adjacent N4 and N1 nitrogens, potentially favoring attack at the more distant N2 position.

  • Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.

  • Base and Solvent Effects: The choice of base and solvent can influence the position of the negative charge on the triazolide anion and the solvation of the cation, thereby affecting the regiochemical outcome.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[7] 1,2,4-Triazoles can act as the active hydrogen component, undergoing aminomethylation at one of the ring nitrogens.[8][9] This reaction provides a straightforward route to introduce aminomethyl functionalities, which are valuable in drug design for improving solubility and introducing new binding interactions.

Protocol: General Procedure for the Mannich Reaction of 1,2,4-Triazoles [10][11]

Reagent/SolventMolar Eq.
This compound1.0
Formaldehyde (37% aqueous solution)1.1
Secondary Amine (e.g., Piperidine, Morpholine)1.1
Solvent (e.g., Ethanol, Dioxane)-

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the secondary amine to the solution.

  • Add formaldehyde solution dropwise to the mixture.

  • The reaction mixture can be stirred at room temperature or refluxed for several hours, with progress monitored by TLC.

  • After cooling, the solvent is typically removed under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography.

Regioselectivity in the Mannich Reaction: The aminomethylation of 4,5-disubstituted 1,2,4-triazole-3-thiones has been shown to occur at the N2 position.[3] This suggests that for this compound, the Mannich reaction may also favor the N2 position.

Michael Addition

1,2,4-Triazoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for C-N bond formation and the synthesis of more complex triazole derivatives. The regioselectivity of the addition (N1 vs. N2/N4) can often be controlled by the reaction conditions.[12]

Protocol: General Procedure for Aza-Michael Addition of Triazoles [1][6]

Reagent/SolventMolar Eq.
This compound1.0
α,β-Unsaturated Ketone (e.g., Chalcone)1.0
Base (e.g., DBU, K₂CO₃)Catalytic to 1.0
Solvent (e.g., Acetonitrile, Methanol, THF)-

Procedure:

  • Dissolve the this compound and the α,β-unsaturated ketone in the chosen solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Control of Regioselectivity: For unsubstituted 1,2,3-triazoles, neat reaction conditions have been shown to favor the N1-adduct, while the use of aprotic solvents with a catalytic base leads to the N2-adduct.[12] Similar condition-dependent regioselectivity may be achievable for this compound.

Characterization of Products

Thorough characterization of the synthesized derivatives is essential for confirming their structure and regiochemistry.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is the most powerful tool for determining the site of electrophilic attack. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of substitution. 2D NMR techniques such as HMBC and HSQC can be used to establish connectivity and confirm the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the electrophile.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product.

  • X-ray Crystallography: Provides unambiguous structural determination, including the regiochemistry of substitution.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. While its reduced nucleophilicity due to the chloro substituent presents a synthetic challenge, a variety of electrophilic substitution reactions can be successfully employed with careful optimization of reaction conditions. The key to successful derivatization lies in understanding and controlling the regioselectivity of these reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential therapeutic applications.

References

HPLC analytical method for 5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document provides a comprehensive guide and a robust analytical protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications, necessitating reliable analytical methods for quality control and research.[1] The method detailed herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol from sample preparation to data analysis. Furthermore, this guide includes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the procedure is fit for its intended purpose.[2][3]

Introduction and Scientific Rationale

This compound (CAS No: 51108-40-8, Molecular Formula: C₃H₄ClN₃S, Molecular Weight: 149.6 g/mol ) is a substituted triazole, a class of compounds known for its diverse chemical and biological activities.[4][5] Accurate quantification of this molecule is critical for process monitoring, purity assessment in synthetic chemistry, and quality control in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and reproducibility.[1] This application note employs the reverse-phase (RP) mode of HPLC, which is exceptionally well-suited for separating non-polar and weakly polar compounds.[6] In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) while being transported by a polar mobile phase.[6] Given the molecular structure of this compound, which contains both polar (triazole ring) and non-polar (methylthio, chloro) moieties, RP-HPLC provides an ideal mechanism for achieving sharp, well-resolved chromatographic peaks suitable for precise quantification.

Analytical Method Protocol

This section details the complete experimental procedure for the analysis.

Materials and Equipment
  • Analyte: this compound reference standard

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column oven.

    • UV-Vis or Diode Array Detector (DAD).

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Labware: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Causality Note: A C18 column is selected for its robust hydrophobic retention of the analyte. The acetonitrile/water mobile phase offers a good balance of eluting strength and compatibility with UV detection.[1] A detection wavelength of 260 nm is chosen as a common starting point for triazole compounds, which often exhibit strong absorbance in this region.[1][7] An initial UV scan of the analyte is recommended to confirm the wavelength of maximum absorbance (λmax).

Experimental Workflow
  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of deionized water.

  • Combine them in a suitable reservoir.

  • Sonicate for 15 minutes to degas the solution.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the linear range of the calibration curve (e.g., ~25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

  • Verify that the system suitability parameters (see Section 3.1) meet the acceptance criteria.

  • Once the system is deemed suitable, proceed with injecting the blank (mobile phase), standard solutions (for calibration curve), and prepared samples.

Analytical Workflow Diagram

HPLC Analysis Workflow A Start B Prepare Mobile Phase & Standard Solutions A->B C Equilibrate HPLC System B->C D System Suitability Test (5 Replicate Injections) C->D E Parameters Met? D->E F Prepare & Inject Samples (Blank, Standards, Unknowns) E->F Yes J Troubleshoot System E->J No G Acquire & Process Chromatographic Data F->G H Quantify Analyte (Using Calibration Curve) G->H I Generate Report H->I K End I->K J->C

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure that the analytical method is trustworthy and suitable for its intended purpose, a validation study must be performed.[2][8] The following parameters should be evaluated according to ICH guidelines.

System Suitability

This is a prerequisite for any validation study. It ensures the chromatographic system's performance.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0% for replicate injections (n=5)
% RSD of Retention Time ≤ 1.0% for replicate injections (n=5)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms. A DAD can be used to assess peak purity.

Linearity

Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a given range.

  • Protocol: Analyze the prepared working standards (e.g., 5 levels of concentration) in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.

  • Protocol: Spike a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

References

Application Notes and Protocols for the Purification of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole via recrystallization. Recognizing that this compound is a specialized intermediate, this document emphasizes the fundamental principles of recrystallization, enabling researchers to adapt and optimize the procedure for this specific molecule and other novel compounds. The guide delves into the theoretical underpinnings of crystal formation, a systematic approach to solvent selection, a step-by-step recrystallization workflow, and methods for characterizing the purified product. This application note is intended for researchers, scientists, and professionals in drug development who require a robust methodology for obtaining high-purity this compound for their research and development endeavors.

Introduction: The Imperative for Purity in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted triazole, it serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2] By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to induce the formation of highly ordered crystals of the pure compound upon cooling, while impurities remain dissolved in the mother liquor.[2]

This guide provides a foundational and adaptable protocol for the purification of this compound, with a strong emphasis on the scientific rationale behind each step.

The Science of Recrystallization: A Mechanistic Overview

A successful recrystallization hinges on a thorough understanding of the principles of solubility, nucleation, and crystal growth.

2.1. The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a preliminary guide to solvent selection, suggesting that compounds with similar polarities are more likely to be soluble in one another. However, for effective recrystallization, the ideal solvent is one in which the target compound exhibits a steep solubility curve with respect to temperature. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

2.2. Nucleation and Crystal Growth: The Path to Purity

The formation of crystals from a supersaturated solution is a two-step process:

  • Nucleation: The initial formation of small, stable aggregates of molecules (nuclei) from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of seed crystals or fine scratches on the glassware surface (heterogeneous nucleation).

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.

The slow and controlled cooling of the solution is crucial for promoting the growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the rapidly forming crystal lattice.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.

Experimental Protocol: A Step-by-Step Guide

Due to the limited availability of specific solubility data for this compound in the public domain, this protocol first outlines a systematic procedure for selecting an appropriate recrystallization solvent.

4.1. Part A: Systematic Solvent Selection

Objective: To identify a single or mixed solvent system that provides high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

  • Crude this compound

  • A selection of common laboratory solvents of varying polarities (see Table 1)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.

    • Add 0.5 mL of each selected solvent to the respective test tubes.

    • Vortex each tube for 30 seconds and observe the solubility. Record your observations in a table similar to Table 1.

  • Hot Solubility Screening:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Observe the solubility and record your findings. If the compound dissolves, proceed to the next step.

  • Cooling and Crystallization Assessment:

    • Allow the hot solutions in which the compound dissolved to cool slowly to room temperature.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

    • Observe the formation of crystals and note the approximate yield and quality (e.g., fine powder, needles, plates).

Table 1: Solvent Selection Guide and Observation Log

SolventPolarityBoiling Point (°C)Solubility at RT (mg/mL)Solubility at BP (mg/mL)Crystal Formation upon Cooling
WaterHigh100Record ObservationRecord ObservationRecord Observation
EthanolHigh78Record ObservationRecord ObservationRecord Observation
MethanolHigh65Record ObservationRecord ObservationRecord Observation
AcetoneMedium56Record ObservationRecord ObservationRecord Observation
Ethyl AcetateMedium77Record ObservationRecord ObservationRecord Observation
TolueneLow111Record ObservationRecord ObservationRecord Observation
HeptaneLow98Record ObservationRecord ObservationRecord Observation

This table should be filled out based on experimental observations.

4.2. Part B: Recrystallization Protocol

Objective: To purify crude this compound using the optimal solvent system identified in Part A.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined in Part A)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude compound in Erlenmeyer flask B Add minimal hot solvent A->B C Heat and stir until dissolved B->C D Filter hot solution to remove insoluble impurities C->D Insoluble impurities present? E Allow filtrate to cool slowly C->E No insoluble impurities D->E F Induce crystallization if needed E->F G Cool in an ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash with cold solvent H->I J Dry the purified crystals I->J

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution:

    • Place a known mass of the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Heat the selected solvent to its boiling point on a hot plate.

    • Add the hot solvent portion-wise to the Erlenmeyer flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed swiftly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but requires a nucleation site.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant melting point depression.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider a lower-boiling point solvent or a mixed solvent system.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.
Colored crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Characterization of Purified Product

To confirm the purity and identity of the recrystallized this compound, the following analytical techniques are recommended:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value.

  • Spectroscopic Analysis (NMR, IR):

    • ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

    • FTIR spectroscopy can verify the presence of key functional groups.

  • Chromatographic Analysis (TLC, HPLC):

    • Thin-layer chromatography (TLC) can be used to quickly assess the purity by comparing the crude and recrystallized samples. A pure compound should show a single spot.

    • High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting strategies outlined in this guide are broadly applicable and can be adapted for the purification of other novel solid organic compounds, making this a valuable resource for the scientific community.

References

Application Notes & Protocols: 5-Chloro-3-(methylthio)-1H-1,2,4-triazole as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in modern medicinal chemistry, frequently described as a "privileged structure."[1] Its metabolic stability, capacity for hydrogen bonding, and utility as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including potent antifungal, antiviral, and anticancer effects.[2][3]

Within this important class of compounds, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole emerges as a particularly valuable and versatile building block. Its synthetic utility is anchored in its distinct reactivity at the C5 position, where the chloro atom serves as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic introduction of a wide range of substituents, enabling the construction of diverse and complex molecular architectures. This guide provides an in-depth look at the reactivity of this scaffold, detailed protocols for its key transformations, and insights into its application in the synthesis of bioactive molecules.

Reactivity Profile and Strategic Considerations

The synthetic potential of this compound is dictated by three primary reactive sites, each offering a handle for molecular elaboration:

  • C5-Chloride: This is the most activated site for substitution. The electron-withdrawing nature of the triazole ring facilitates the displacement of the chloride by a variety of nucleophiles (amines, thiols, alkoxides) via SNAr. It is also an ideal partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

  • N1-Proton: The acidic N-H bond can be readily deprotonated and subsequently alkylated or arylated, allowing for modification of the triazole core itself. This step can be performed before or after substitution at the C5 position to generate positional isomers.

  • C3-Methylthio Group: While less reactive than the C5-chloride, the methylthio group can be oxidized to a sulfoxide or sulfone. This transformation turns it into a competent leaving group, opening a pathway for sequential disubstitution of the triazole ring.

G cluster_0 This compound cluster_1 Key Reactive Sites cluster_2 Potential Transformations mol mol C5 C5-Chloro SNAr Nucleophilic Aromatic Substitution (SNAr) C5:e->SNAr:w Coupling Pd-Catalyzed Cross-Coupling C5:e->Coupling:w N1 N1-Proton Alkylation N-Alkylation / N-Arylation N1:e->Alkylation:w SMe C3-Methylthio Oxidation S-Oxidation SMe:e->Oxidation:w

Caption: Reactivity map of this compound.

Key Synthetic Transformations and Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The displacement of the C5-chloride is the most common and facile transformation for this building block. While the classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions on electron-deficient heterocycles may proceed through a concerted mechanism, depending on the nucleophile and substrate. For practical purposes, the reaction setup is similar and highly effective for creating C-N, C-O, and C-S bonds.

Protocol 1: General Procedure for C5-Amination

This protocol describes a representative synthesis of a 5-amino-3-(methylthio)-1H-1,2,4-triazole derivative, a key intermediate for many bioactive compounds.

Workflow Overview

G start Combine Reactants: - this compound - Amine Nucleophile (1.1 eq) - Base (e.g., DIPEA, 2.0 eq) - Solvent (e.g., DMF, NMP) react Heat Reaction (80-120 °C, 4-16 h) Monitor by TLC/LC-MS start->react workup Aqueous Workup - Dilute with water - Extract with organic solvent (e.g., EtOAc) react->workup purify Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Isolate & Characterize Product (NMR, MS, m.p.) purify->product

Caption: Standard workflow for C5-amination via SNAr.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine nucleophile (1.1–1.5 eq) followed by a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2–0.5 M.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq). The choice of base is critical; inorganic bases are often used for primary and secondary aliphatic amines, while organic bases are preferred for less nucleophilic aromatic amines to ensure homogeneity.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80–120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation and Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired 5-amino-3-(methylthio)-1H-1,2,4-triazole derivative. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for synthesizing biaryl structures prevalent in kinase inhibitors and other targeted therapeutics.[4][5] The reaction couples the C5-chloro position with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[6]

Protocol 2: General Procedure for C5-Arylation via Suzuki Coupling

This protocol provides a robust starting point for the coupling of various boronic acids to the triazole core. Optimization of the catalyst, ligand, and base may be required for challenging substrates.[7]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a combination of Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) and a suitable phosphine ligand like SPhos or XPhos (0.04 eq).

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15–20 minutes or by using three freeze-pump-thaw cycles.

  • Heating and Monitoring: Heat the reaction mixture to 80–110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure 5-aryl-3-(methylthio)-1H-1,2,4-triazole.

ParameterConditionRationale / Expert Insight
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice for many substrates. For less reactive aryl chlorides, a more active catalyst system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ is recommended.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is required to activate the boronic acid for the transmetalation step.[7] Cs₂CO₃ is often more effective for challenging couplings but is more expensive.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is essential for the catalytic cycle. Dioxane and Toluene are effective at solubilizing organic reagents and withstanding the required temperatures.
Temperature 80–110 °CSufficient thermal energy is needed to drive the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step.[6]

Table 1. Key Parameters for Suzuki-Miyaura Coupling Protocol.

Case Study: Synthesis of an Antifungal Agent Precursor

The 1,2,4-triazole scaffold is central to the mechanism of action of azole antifungals, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.[2] The following protocol outlines the synthesis of a key intermediate that can be elaborated into potent antifungal compounds.

Synthetic Scheme: Preparation of 5-(2,4-difluorophenylamino)-3-(methylthio)-1H-1,2,4-triazole

This intermediate incorporates the 2,4-difluorophenyl moiety, a common feature in clinically used antifungal drugs like Fluconazole and Voriconazole, known to enhance binding affinity to the CYP51 active site.[9]

Detailed Experimental Protocol:

  • Reagents and Materials:

    • This compound (1.63 g, 10.0 mmol)

    • 2,4-Difluoroaniline (1.42 g, 11.0 mmol)

    • Potassium Carbonate (K₂CO₃, 2.76 g, 20.0 mmol)

    • N-Methyl-2-pyrrolidone (NMP, 20 mL)

  • Procedure:

    • Combine this compound, 2,4-difluoroaniline, and potassium carbonate in a 100 mL round-bottom flask.

    • Add NMP (20 mL) and equip the flask with a reflux condenser.

    • Heat the mixture in an oil bath at 120 °C for 8 hours, with stirring.

    • Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

    • After cooling, pour the dark reaction mixture into 200 mL of ice-water.

    • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield 5-(2,4-difluorophenylamino)-3-(methylthio)-1H-1,2,4-triazole as an off-white solid.

  • Expected Yield: 75-85%

  • Characterization Data (Representative):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH-triazole), 9.5 (s, 1H, NH-amine), 8.2 (m, 1H, Ar-H), 7.3 (m, 1H, Ar-H), 7.1 (m, 1H, Ar-H), 2.5 (s, 3H, S-CH₃).

    • MS (ESI): m/z calculated for C₉H₈F₂N₄S [M+H]⁺: 257.05; found: 257.1.

CompoundFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 16[10]
ItraconazoleAspergillus fumigatus0.125 - 8[2]
5h (analogue)S. aureus>100[10]
5c (analogue)M. gypseum6.25[10]

Table 2. Comparative Antifungal/Antibacterial Activity of Triazole Derivatives. Note: Compounds 5h and 5c are structurally related Schiff base derivatives, demonstrating the potent bioactivity of this class.

References

Application Note: A Comprehensive Guide to the Synthesis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its broad spectrum of biological activities. The targeted compound, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of a chlorine atom at the 5-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the methylthio group at the 3-position can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, thereby modulating the electronic and steric properties of the molecule. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 5-amino-3-(methylthio)-1H-1,2,4-triazole. The synthetic pathway involves:

  • Diazotization: The conversion of the primary amino group of 5-amino-3-(methylthio)-1H-1,2,4-triazole into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

  • Sandmeyer Reaction: The subsequent copper(I) chloride-catalyzed conversion of the diazonium salt to the corresponding chloro-derivative.[1][2]

This classical yet reliable approach is widely applicable for the conversion of aromatic and heteroaromatic amines to their corresponding halides.[3]

Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The key steps are:

  • Formation of the Diazonium Salt: The primary amine reacts with in situ generated nitrous acid (from NaNO₂ and HCl) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[4]

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the previous step, to yield the final product, this compound, and regenerate the copper(I) catalyst.

Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine 5-Amino-3-(methylthio)- 1H-1,2,4-triazole Diazonium Triazole Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_Salt Triazole Diazonium Salt Aryl_Radical Triazole Radical + N₂ Diazonium_Salt->Aryl_Radical SET from Cu(I) Product 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Aryl_Radical->Product Cl abstraction from Cu(II) CuI CuCl CuII CuCl₂ CuI->CuII Oxidation CuII->CuI Reduction

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
5-Amino-3-(methylthio)-1H-1,2,4-triazole45534-08-5130.17506.51 g
Sodium Nitrite (NaNO₂)7632-00-069.00553.80 g
Copper(I) Chloride (CuCl)7758-89-699.00605.94 g
Concentrated Hydrochloric Acid (HCl, ~37%)7647-01-036.46~300~25 mL
Deionized Water7732-18-518.02-~200 mL
Dichloromethane (DCM)75-09-284.93-~300 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Celite®61790-53-2--As needed

Instrumentation:

  • Magnetic stirrer with heating plate

  • Ice bath

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step 1: Diazotization of 5-Amino-3-(methylthio)-1H-1,2,4-triazole

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5-amino-3-(methylthio)-1H-1,2,4-triazole (6.51 g, 50 mmol) in deionized water (50 mL).

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (~15 mL) dropwise while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in deionized water (20 mL) and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.[4]

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution is now ready for the Sandmeyer reaction.

Rationale: The low temperature is critical to prevent the premature decomposition of the diazonium salt, which is thermally unstable.[5][6] The slow, dropwise addition of sodium nitrite solution helps to control the exothermicity of the diazotization reaction.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL beaker, prepare a solution of copper(I) chloride (5.94 g, 60 mmol) in concentrated hydrochloric acid (~10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

  • The reaction mixture will typically appear as a dark-colored slurry.

Rationale: The use of a copper(I) salt is essential for the catalytic cycle of the Sandmeyer reaction.[1][2] The controlled addition of the diazonium salt to the copper catalyst solution ensures an efficient reaction and helps to manage the rate of nitrogen gas evolution.

Step 3: Work-up and Purification

  • Extract the reaction mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid or a viscous oil.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[7][8]

Rationale: The aqueous work-up is designed to remove inorganic salts and residual acid. Dichloromethane is a suitable solvent for extracting the relatively nonpolar product. Purification by recrystallization or chromatography is necessary to obtain the final product in high purity.

Safety Precautions

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry.[5][6] They should always be prepared and used in solution at low temperatures and never isolated in a solid state.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated area and that the reaction vessel is not sealed.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (m.p.): To assess the purity of the crystalline product.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the underlying chemical principles.

References

Application Note & Protocols: Evaluating the In Vitro Antifungal Activity of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, found in clinically vital drugs like fluconazole and voriconazole.[1][2] This document provides a detailed guide to the in vitro evaluation of a specific chemical class: 5-Chloro-3-(methylthio)-1H-1,2,4-triazole derivatives. We delve into the established mechanism of action for triazole antifungals, present standardized protocols for determining antifungal efficacy, and offer insights into data interpretation and presentation. The methodologies outlined herein are based on authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and trustworthiness in the screening and development of these promising compounds.

Scientific Background & Mechanism of Action

Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane.[3] Their primary mechanism of action is the potent and specific inhibition of a cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is critical in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.

By binding to the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[4] This inhibition leads to two critical downstream effects:

  • Depletion of Ergosterol: This compromises the structural integrity and fluidity of the fungal membrane, affecting the function of membrane-bound enzymes and transport systems.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors, such as lanosterol, further disrupts membrane structure and can be fungistatic or fungicidal.[5]

Recent research also points to a potential secondary mechanism where these accumulating sterol intermediates induce negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway, further diminishing the cell's ability to produce essential sterols.[5] The 5-chloro and 3-methylthio substitutions on the triazole core are designed to modulate the compound's electronic and steric properties, potentially enhancing its binding affinity for the fungal CYP51 enzyme over its mammalian counterparts, thereby improving its therapeutic index.

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Toxic_Intermediates Accumulation of Toxic Sterol Intermediates Lanosterol->Toxic_Intermediates Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole_Derivatives 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole Derivatives Triazole_Derivatives->CYP51 Inhibition CYP51->Ergosterol

Caption: Mechanism of action of triazole antifungal derivatives.

General Experimental Workflow

The evaluation of novel antifungal compounds follows a standardized workflow to ensure that the data generated is accurate and comparable across different experiments and laboratories. This process begins with the precise preparation of the test compounds and fungal inocula, followed by the susceptibility assay itself, and concludes with data acquisition and analysis.

Experimental_Workflow CompoundPrep Step 1: Compound Preparation (Stock Solution & Serial Dilutions) Assay Step 3: Antifungal Susceptibility Assay (e.g., Broth Microdilution or Disk Diffusion) CompoundPrep->Assay InoculumPrep Step 2: Fungal Inoculum Preparation (Standardized Cell Suspension) InoculumPrep->Assay Incubation Step 4: Incubation (Controlled Temperature & Duration) Assay->Incubation DataAnalysis Step 5: Data Acquisition & Analysis (MIC Determination or Zone Measurement) Incubation->DataAnalysis

Caption: High-level workflow for in vitro antifungal susceptibility testing.

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference methods M27 for yeasts and M38 for filamentous fungi.[6][7][8] It is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Rationale and Causality
  • Medium: RPMI-1640 is the standard medium because it is chemically defined, buffered to a physiological pH, and provides the necessary nutrients for the growth of most pathogenic fungi without interfering with the activity of the tested compounds.

  • Inoculum Density: Standardizing the inoculum to a specific concentration range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) is critical. An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while an overly sparse inoculum can result in insufficient growth for accurate reading.

  • Solvent Control: Test compounds are typically dissolved in Dimethyl Sulfoxide (DMSO). A solvent control well is essential to ensure that the concentration of DMSO used does not inhibit fungal growth on its own.

Materials and Reagents
  • This compound derivatives

  • Dimethyl Sulfoxide (DMSO), sterile

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. albicans ATCC 90028)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator set to 35°C

Step-by-Step Methodology
  • Preparation of Compound Plates: a. Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL). b. In the first column of a 96-well plate, add 4 µL of the stock solution to 196 µL of RPMI-1640 medium. This creates an intermediate dilution. c. Perform 2-fold serial dilutions by transferring 100 µL from this first well into subsequent wells containing 100 µL of RPMI-1640 medium. This results in a plate with decreasing concentrations of the compound. The final test concentrations will be halved upon addition of the inoculum.

  • Preparation of Fungal Inoculum: a. For Yeasts (Candida, Cryptococcus): Subculture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Harvest several colonies and suspend them in sterile saline. Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2] b. For Molds (Aspergillus): Grow the mold on Potato Dextrose Agar for 7 days to encourage conidiation.[6] Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. c. Dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum density (e.g., a 1:1000 dilution for yeasts).

  • Inoculation and Incubation: a. Add 100 µL of the final diluted fungal inoculum to each well of the compound plate prepared in Step 1. b. Include a sterility control well (medium only) and a growth control well (inoculum in medium with DMSO, no compound). c. Seal the plates and incubate at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.[8][9]

  • MIC Determination: a. The MIC is determined by visual inspection. It is the lowest drug concentration in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[10][11][12] It is useful for screening a large number of compounds. The method relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test fungus.

Rationale and Causality
  • Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is recommended for fungi.[2] Glucose supports robust growth, while the methylene blue dye enhances the definition of the inhibition zone edge, making measurement more precise.

  • Inoculum Lawn: A confluent "lawn" of growth is required. The standardized inoculum is spread evenly across the agar surface to ensure that the subsequent zone of inhibition is uniform and reproducible.

Materials and Reagents
  • Mueller-Hinton Agar supplemented with glucose and methylene blue

  • Sterile petri dishes (100 mm)

  • Sterile paper disks (6 mm diameter)

  • Test compounds dissolved in a volatile solvent (e.g., DMSO)

  • Fungal strains and quality control strains

  • Sterile swabs

Step-by-Step Methodology
  • Preparation of Test Disks: a. Prepare stock solutions of the test compounds. b. Aseptically apply a precise volume (e.g., 20 µL) of each compound solution onto a sterile paper disk to achieve the desired final concentration per disk (e.g., 25 µ g/disk ).[10] c. Allow the disks to air dry completely in a sterile environment.

  • Inoculation of Agar Plates: a. Prepare a standardized fungal inoculum as described in Protocol 1 (Step 2a). b. Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. c. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application and Incubation: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact. b. Invert the plates and incubate at 30-35°C for 24-48 hours.[10]

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

Data Presentation & Interpretation

Quantitative results from the broth microdilution assay should be summarized in a clear, tabular format. The table below provides an example of how to present MIC data for a series of hypothetical this compound derivatives against common fungal pathogens.

Table 1: Example In Vitro Antifungal Activity (MIC in µg/mL)

Compound IDR-Group ModificationCandida albicans (ATCC 90028)Cryptococcus neoformans (H99)Aspergillus fumigatus (ATCC 204305)
Derivative A -Phenyl4216
Derivative B -4-Fluorophenyl10.58
Derivative C -2,4-Difluorophenyl0.50.254
Fluconazole Reference Drug24>64
Voriconazole Reference Drug0.1250.251

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activity trends observed for similar triazole compounds in published literature.[1][13]

Interpretation:

  • Lower MIC values indicate higher potency. In the example above, Derivative C shows the most potent activity against all tested strains.

  • Structure-Activity Relationship (SAR): Comparing the activity of derivatives with different R-group modifications (e.g., the addition of fluorine atoms) helps establish SAR, which is crucial for guiding further drug design.

  • Spectrum of Activity: The results indicate whether a compound has broad-spectrum activity (active against both yeasts and molds) or a narrower spectrum.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield of this important heterocyclic compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The synthesis of this compound is not a single-step reaction but a multi-step process requiring careful control of conditions. Direct chlorination of the 3-(methylthio)-1H-1,2,4-triazole precursor at the C5 position can be challenging due to the electronic nature of the triazole ring. A more reliable and higher-yielding approach involves the synthesis of a 5-amino precursor followed by a Sandmeyer reaction.

This guide will focus on the recommended Sandmeyer pathway, providing detailed protocols and troubleshooting advice. An alternative direct chlorination route will also be discussed for exploratory purposes.

Recommended Synthetic Pathway: The Sandmeyer Route

This robust, multi-step approach offers the most reliable and scalable method for synthesizing the target compound. It proceeds via a stable amino-substituted intermediate, allowing for a well-controlled introduction of the chlorine atom.

Sandmeyer_Route_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Methylation cluster_2 Step 3: Sandmeyer Reaction A Aminoguanidine + Thiocyanate Derivative B Cyclization A->B Heat C 5-Amino-3-mercapto- 1H-1,2,4-triazole B->C Acidification D 5-Amino-3-(methylthio)- 1H-1,2,4-triazole C->D Methylating Agent (e.g., MeI, DMS) Base E Diazotization D->E F Diazonium Salt (Intermediate) E->F NaNO₂, HCl 0-5 °C G Sandmeyer Reaction F->G CuCl H 5-Chloro-3-(methylthio)- 1H-1,2,4-triazole G->H

Caption: Overall workflow for the recommended Sandmeyer route.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-step synthesis required for this molecule?

A direct chlorination of the 3-(methylthio)-1H-1,2,4-triazole core at the C5 position is often inefficient. The 1,2,4-triazole ring system has complex electronics, and direct electrophilic substitution can lead to a mixture of products or require harsh conditions that degrade the molecule. The Sandmeyer reaction route, starting from the 5-amino analogue, provides a clean and regioselective method for introducing the chloro-substituent via a diazonium salt intermediate, which is a classic and reliable transformation in heterocyclic chemistry.[1][2]

Q2: What are the most critical parameters to control in the Sandmeyer reaction step?

Temperature control is paramount. The initial diazotization step, where the 5-amino group is converted to a diazonium salt using sodium nitrite and a strong acid, must be performed at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely.[3] During the subsequent displacement with CuCl, controlling the temperature is also crucial to avoid side reactions and ensure a good yield.

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is the most effective technique for monitoring each step. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For the final product, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm conversion and purity.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of 5-Amino-3-(methylthio)-1H-1,2,4-triazole (Precursor)

Q: My yield for the initial cyclization to form 5-amino-3-mercapto-1H-1,2,4-triazole is low. What are the likely causes?

A: Low yield in this step is often due to incomplete reaction or side reactions. Consider the following:

  • Cause 1: Inefficient Cyclization Conditions. The cyclization of the thiosemicarbazide-type intermediate to the triazole ring typically requires heating in a basic medium (e.g., NaOH or KOH solution).[4] If the base is too weak or the temperature is too low, the reaction may not go to completion.

  • Solution: Ensure you are using a sufficiently concentrated basic solution (e.g., 8-10% NaOH) and refluxing for an adequate time (typically 3-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Cause 2: Purity of Starting Materials. The purity of aminoguanidine and the thiocyanate source is critical. Impurities can interfere with the initial condensation and subsequent cyclization.

  • Solution: Use high-purity, recrystallized starting materials. Aminoguanidine bicarbonate or hydrochloride are common starting points.[5]

Q: I'm observing byproducts during the S-methylation step. How can I improve selectivity for the sulfur atom over the nitrogen atoms?

A: The 5-amino-3-mercapto-1H-1,2,4-triazole precursor exists in a thione-thiol tautomeric equilibrium and has multiple nucleophilic sites (the exocyclic sulfur and the ring nitrogens).

  • Cause: Reaction Conditions Favoring N-Alkylation. In strongly basic conditions or with highly reactive alkylating agents, competitive N-alkylation can occur. The sulfur atom is a softer nucleophile than the nitrogen atoms.

  • Solution: Perform the methylation under milder basic conditions. Using a base like potassium carbonate (K₂CO₃) in a solvent like acetone or DMF at room temperature is often sufficient to deprotonate the thiol selectively, favoring S-methylation. Using a soft methylating agent like methyl iodide (MeI) also promotes S-alkylation. Adding the methylating agent slowly at a controlled temperature can further improve selectivity.

Part 2: Diazotization and Sandmeyer Reaction

Caption: Decision tree for troubleshooting low yield in the Sandmeyer step.

Q: The final Sandmeyer reaction yield is poor, and I observe a lot of dark, tar-like byproducts. What went wrong?

A: This is a classic symptom of diazonium salt decomposition and side reactions.

  • Cause 1: Premature Decomposition of the Diazonium Salt. As mentioned, if the temperature during diazotization rises above 5-10 °C, the diazonium salt will rapidly decompose, often forming phenolic byproducts (from reaction with water) and polymeric tars.[1]

  • Solution: Use an ice-salt bath to maintain the temperature between 0 and 5 °C. Add the sodium nitrite solution dropwise and ensure vigorous stirring to dissipate local heat.

  • Cause 2: Inactive Catalyst. The copper(I) chloride catalyst is susceptible to oxidation to copper(II). An inactive catalyst will lead to poor conversion.

  • Solution: Use freshly prepared or high-purity CuCl. Ensure it is properly dissolved or suspended in concentrated HCl before adding the diazonium salt solution.

  • Cause 3: Incorrect Acidity. The reaction must be kept strongly acidic to stabilize the diazonium salt and prevent coupling side reactions.

  • Solution: Use a sufficient excess of a non-nucleophilic strong acid like HCl. Monitor the pH to ensure it remains low throughout the reaction.

Alternative Pathway: Direct C5-Chlorination

While more challenging, direct chlorination is a potential alternative route. This pathway avoids the use of sodium nitrite and the handling of unstable diazonium salts but requires careful selection of a modern chlorinating agent.

Q: What chlorinating agents are suitable for a 1,2,4-triazole ring?

A: Standard reagents like N-Chlorosuccinimide (NCS) are often too mild for this transformation. More powerful electrophilic chlorinating agents are typically required.

  • Traditional Reagents: Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can work but often lack selectivity and require stringent safety precautions.[6]

  • Modern Reagents: For higher reactivity and selectivity with sensitive heterocyclic substrates, consider modern reagents like Palau'chlor or 1-chloro-1,2-benziodoxol-3-one .[7][8] These reagents are designed for the mild and efficient chlorination of electron-rich heterocycles that are unreactive towards traditional agents.[6] They are often more successful but may be more expensive.

Experimental Protocols & Data
Protocol: Recommended Sandmeyer Route

(Note: These are generalized steps. Molar equivalents and reaction times should be optimized based on laboratory results.)

Step 1 & 2: Synthesis of 5-Amino-3-(methylthio)-1H-1,2,4-triazole

  • Synthesize 5-amino-3-mercapto-1,2,4-triazole from aminoguanidine and a thiocyanate source via alkaline cyclization, as described in the literature.[5]

  • Dissolve the 5-amino-3-mercapto-1,2,4-triazole (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF.

  • Cool the mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to yield 5-Amino-3-(methylthio)-1H-1,2,4-triazole.

Step 3: Synthesis of this compound

  • Suspend 5-Amino-3-(methylthio)-1H-1,2,4-triazole (1.0 eq.) in concentrated HCl (e.g., 6M) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary
StepKey ReagentsSolventTemperatureTypical YieldPurification Method
S-Methylation MeI, K₂CO₃DMF0 °C to RT85-95%Recrystallization (Water/Ethanol)
Sandmeyer NaNO₂, CuCl, HClWater/HCl0-5 °C to RT60-75%Column Chromatography (Silica)

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] However, its multi-step synthesis presents several challenges, particularly concerning byproduct formation that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and ensure the integrity of your synthesis.

Section 1: Overview of the Core Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 4-amino-5-substituted-1,2,4-triazole-3-thiol or a related 1,2,4-triazole-3-thione precursor. The general sequence involves:

  • S-Methylation: Introduction of a methyl group onto the sulfur atom of the triazole-thione.

  • Chlorination: Introduction of a chlorine atom at the C5 position of the triazole ring.

While seemingly straightforward, each step has potential pitfalls that can lead to a range of undesirable byproducts. Understanding these pathways is the first step toward effective troubleshooting.

G A 1,2,4-Triazole-3-thione Precursor B Step 1: S-Methylation (e.g., MeI, Base) A->B C 3-(methylthio)-1H-1,2,4-triazole (Intermediate) B->C D Step 2: Chlorination (e.g., SO2Cl2, NCS) C->D E This compound (Target Molecule) D->E G cluster_0 Methylation Pathways A Triazole-thione + MeI B S-Methylation (Desired Product) A->B Favored by: - Polar Aprotic Solvent (DMF) - Mild Base (K2CO3) - Low Temperature C N-Methylation (Byproduct Isomers) A->C Favored by: - Polar Protic Solvent (EtOH) - Strong Base (NaOH) - High Temperature G start Problem Observed in Synthesis q1 Which Stage? start->q1 methyl_stage Methylation Stage q1->methyl_stage Step 1 chloro_stage Chlorination Stage q1->chloro_stage Step 2 q_methyl What is the Issue? methyl_stage->q_methyl q_chloro What is the Issue? chloro_stage->q_chloro isomers Multiple Isomers (NMR/LCMS) q_methyl->isomers Isomers high_mass Higher Mass Product (MS: +14 Da) q_methyl->high_mass Mass sol_isomers Probable N-Methylation. Review Protocol 1: - Check Base (use K2CO3) - Check Solvent (use DMF) - Lower Temperature isomers->sol_isomers sol_high_mass Probable Over-Methylation. - Check Stoichiometry (use 1.05 eq MeI) - Monitor reaction closely and quench high_mass->sol_high_mass low_yield Low Yield / Complex Mixture q_chloro->low_yield Yield oxygen_mass Higher Mass Product (MS: +16 or +32 Da) q_chloro->oxygen_mass Mass sol_low_yield Probable Ring Degradation. Review Protocol 2: - Use milder agent (NCS) - Maintain low temperature (0 C) low_yield->sol_low_yield sol_oxygen_mass Probable Sulfide Oxidation. - Use NCS - Run under N2 atmosphere - Purify reagents oxygen_mass->sol_oxygen_mass

References

Technical Support Center: 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to address common and complex purity challenges encountered during and after synthesis. Here, we provide field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Section 1: Safety First - Essential Handling Protocols

Before beginning any purification protocol, it is critical to handle this compound with appropriate care.

Question: What are the essential safety precautions for handling this compound?

Answer: While specific toxicity data may be limited, the compound contains a chlorinated heterocyclic motif, which warrants cautious handling.[1] Always operate in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.[1] All solid waste should be collected in a designated, sealed container for approved chemical waste disposal.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when purifying crude this compound.

Question: My crude product is a dark brown or yellowish solid. What causes this discoloration and how can I remove it?

Answer: Discoloration in crude heterocyclic compounds often arises from trace amounts of polymeric byproducts, oxidized species, or residual reagents from the synthesis. These impurities are typically highly conjugated and absorb visible light, appearing colored even at low concentrations.

The most effective method for removing baseline color is often a two-step approach:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and briefly reflux (5-10 minutes). The activated carbon will adsorb the highly colored, non-polar impurities.

  • Hot Filtration & Recrystallization: Perform a hot filtration to remove the carbon, and then allow the filtrate to cool slowly for recrystallization. This process will selectively crystallize your desired compound, leaving the more soluble impurities (and any remaining color) in the mother liquor.

Question: My post-reaction work-up leaves inorganic salt residues. What's the most efficient removal method?

Answer: Inorganic salts (e.g., NaCl, K₂CO₃) are common byproducts, especially in reactions involving bases or chlorinated reagents.[3] The most straightforward removal method is a liquid-liquid extraction.

  • Rationale: this compound is an organic molecule with low solubility in water, whereas inorganic salts are highly water-soluble.

  • Procedure: Dissolve or suspend your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution 2-3 times with deionized water, followed by a wash with saturated brine to remove residual water from the organic layer. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Question: I suspect residual solvent in my final product. How can I confirm this and remove it?

Answer: Residual solvents are a common issue, especially after column chromatography or recrystallization.

  • Confirmation: The best method for identifying and quantifying residual solvents is ¹H NMR spectroscopy. Solvents like ethyl acetate, hexane, dichloromethane, and acetone have characteristic, sharp peaks that are often easy to identify.

  • Removal: For high-boiling point solvents like DMSO or DMF, a series of co-evaporations with a lower-boiling point solvent (like toluene or dichloromethane) under reduced pressure can be effective. For most common solvents, drying the solid product under high vacuum for several hours, sometimes with gentle heating (ensure the temperature is well below the compound's melting point), is sufficient.

Section 3: Advanced Troubleshooting Guide

Question: Recrystallization failed to improve the purity of my compound significantly. What is the next logical step?

Answer: If a single recrystallization is insufficient, it implies the impurities have similar solubility properties to your product in the chosen solvent. You have two primary options:

  • Change the Solvent System: The polarity and properties of the recrystallization solvent are critical. If a polar solvent like ethanol failed, try a less polar solvent like toluene or a solvent mixture such as ethyl acetate/hexane. The goal is to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble at all temperatures.

  • Move to Chromatography: If optimizing recrystallization is unsuccessful, flash column chromatography is the definitive next step. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel), offering a much higher degree of separation.[5][6]

Question: I am performing silica gel column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when the polarity of your product and the impurity are too similar for the chosen eluent system. To improve separation (increase the ΔRf), you need to modify the mobile phase.

  • Decrease the Eluent Polarity: If your compound is eluting too quickly (high Rf), decrease the concentration of the polar solvent in your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[4] Run the column "slower" by using a shallower solvent gradient or running it isocratically (with a single solvent mixture).

  • Utilize a Different Solvent System: Sometimes, a simple binary system is not enough. Introducing a third solvent can modulate selectivity. For example, adding 1-2% methanol or triethylamine (if the compound is basic) to a dichloromethane or ethyl acetate eluent can significantly alter the interactions with the silica surface and improve separation.

Purification Workflow: A Decision Diagram

The following diagram outlines a logical workflow for purifying this compound from a crude reaction mixture.

PurificationWorkflow Purification Strategy Decision Tree Crude Crude Product (Post-Workup) SaltCheck Inorganic Salts Present? Crude->SaltCheck ColorCheck Product Discolored? SaltCheck->ColorCheck No Wash Aqueous Wash / Extraction (e.g., EtOAc/Water) SaltCheck->Wash Yes PurityCheck1 Purity >95% by NMR/TLC? ColorCheck->PurityCheck1 No Carbon Activated Carbon Treatment & Hot Filtration ColorCheck->Carbon Yes FinalProduct Pure Product (>98%) PurityCheck1->FinalProduct Yes Recrystallize Recrystallization PurityCheck1->Recrystallize No PurityCheck2 Purity >95% by NMR/HPLC? PurityCheck2->FinalProduct Yes Column Flash Column Chromatography PurityCheck2->Column No Wash->ColorCheck Carbon->Recrystallize Recrystallize->PurityCheck2 Dry Dry Under High Vacuum Column->Dry Dry->FinalProduct

Caption: Logical workflow for purifying this compound.

Section 4: Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the target compound.

Step-by-Step Methodology:

  • Solvent Selection: Place approximately 50 mg of your crude material in a test tube. Add a common recrystallization solvent (see table below) dropwise until the solid just dissolves at room temperature. If it dissolves easily, the solvent is too good; the compound will not crystallize out upon cooling. The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an isopropanol/water mixture is a good starting point for many triazoles.[7]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add 1-2% w/w activated carbon. Swirl and gently heat the mixture for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting point for many nitrogen heterocycles.[7]
Ethyl Acetate77MediumOften used in a system with hexane.
Toluene111Non-polarGood for less polar compounds; high boiling point requires care.
Hexane/Ethyl AcetateVariableVariableA versatile mixture for tuning polarity.
Water100Very PolarUse if the compound is a salt or has high polarity.

Caption: Common solvents for the recrystallization of organic compounds.

Protocol 2: Flash Column Chromatography

This is the most powerful method for separating complex mixtures or closely related impurities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system gives your product an Rf value of approximately 0.3-0.4 and shows good separation from all impurities.[5]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard) as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate.

  • Fraction Pooling: Once the separation is complete, analyze the TLC plates to identify which fractions contain your pure product. Combine these pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum to remove the last traces of solvent.

References

Technical Support Center: Degradation of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This document is designed to provide both foundational knowledge and practical, field-proven insights to anticipate and troubleshoot challenges in your experimental work. We will delve into the principles of forced degradation, outline robust experimental protocols, and offer solutions to common analytical hurdles.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the fundamental "why" behind stability and degradation studies, grounding your experimental design in established regulatory and scientific principles.

Q1: What are forced degradation studies and why are they critical for a molecule like this compound?

A1: Forced degradation, also known as stress testing, involves intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[1][2] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the FDA and ICH.[1][3] For a novel molecule like this compound, these studies are crucial for several reasons:

  • Pathway Elucidation: They help identify likely degradation products, which is essential for understanding the molecule's intrinsic stability and elucidating its degradation pathways.[1][2]

  • Analytical Method Development: Stress testing is indispensable for developing and validating a stability-indicating analytical method—a method that can accurately quantify the active ingredient without interference from degradants, excipients, or impurities.[3][4]

  • Formulation and Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of a stable formulation and the selection of appropriate packaging and storage conditions.[1][2]

Q2: What are the standard stress conditions that should be applied?

A2: The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely consuming the parent molecule.[3] According to ICH guidelines, forced degradation should typically include the following conditions.[1][2]

Stress ConditionTypical Reagents and ParametersRationale & Causality
Acid Hydrolysis 0.1 N to 1 N HCl, heated (e.g., 60-80°C)Simulates acidic environments; targets functional groups susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 N to 1 N NaOH, heated (e.g., 60-80°C)Simulates alkaline environments; targets groups like esters, amides, and lactams. The chloro-substituent on the triazole ring is a potential site for nucleophilic attack.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), ambient or slightly elevated temp.Investigates susceptibility to oxidative degradation. The methylthio (-SCH₃) group is a primary target for oxidation to a sulfoxide and then a sulfone.
Thermal Dry heat (e.g., 80°C or higher)Assesses the intrinsic thermal stability of the molecule in the solid state or in solution.
Photolysis Exposure to UV and visible light (e.g., ICH Q1B option 1 or 2)Evaluates light sensitivity, which can induce photochemical reactions like bond cleavage or rearrangement.
Q3: What defines a "stability-indicating method" and why can't I just use a simple purity assay?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3] A simple HPLC purity method that shows a single, sharp peak for the undegraded substance is insufficient because a degradation product might co-elute with the main peak, masking the loss of the API and leaving a critical impurity undetected. The development of such a method requires demonstrating "peak purity" or specificity, often through techniques like photodiode array (PDA) detection or, more definitively, mass spectrometry (MS).

Experimental Workflows & Predicted Pathways

Understanding the likely points of failure in the molecule's structure is key to designing efficient experiments.

Predicted Degradation Pathways of this compound

Based on the functional groups present (a chloro-substituent, a methylthio group, and the triazole ring), we can predict several potential degradation pathways. The methylthio group is particularly susceptible to oxidation, while the chloro group can be a site for nucleophilic substitution under hydrolytic conditions.

G Parent This compound Sulfoxide 5-Chloro-3-(methylsulfinyl)-1H-1,2,4-triazole Parent->Sulfoxide Oxidation [H₂O₂] Hydrolysis_Product 5-Hydroxy-3-(methylthio)-1H-1,2,4-triazole Parent->Hydrolysis_Product Hydrolysis [Acid/Base] Ring_Cleavage Ring Cleavage Fragments Parent->Ring_Cleavage Harsh Stress Sulfone 5-Chloro-3-(methylsulfonyl)-1H-1,2,4-triazole Sulfoxide->Sulfone Further Oxidation Sulfone->Ring_Cleavage Harsh Stress Hydrolysis_Product->Ring_Cleavage Harsh Stress

Caption: Predicted degradation pathways for this compound.

General Forced Degradation Workflow

The following workflow provides a systematic approach to stress testing and method development.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (0.1N HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solution at 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze Evaluate Evaluate Degradation % Mass Balance Peak Purity Analyze->Evaluate Refine Refine Stress Conditions or HPLC Method Evaluate->Refine Is degradation <5% or >20%? Is peak separation poor? cluster_stress cluster_stress Refine->cluster_stress G Start Is Peak Shape Poor? Tailing Tailing? Start->Tailing Yes Good_Shape Peak Shape OK Start->Good_Shape No Fronting Fronting? Tailing->Fronting No Action_Tailing1 Lower Mobile Phase pH (e.g., pH 3 with buffer) Tailing->Action_Tailing1 Yes Fronting->Good_Shape No Action_Fronting1 Reduce Injection Volume or Sample Concentration Fronting->Action_Fronting1 Yes Action_Tailing2 Ensure Sample Solvent is Weaker than Mobile Phase Action_Tailing1->Action_Tailing2 Action_Tailing3 Clean or Replace Column Action_Tailing2->Action_Tailing3 Action_Fronting2 Match Sample Solvent to Mobile Phase Action_Fronting1->Action_Fronting2

References

Technical Support Center: Stability of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in acidic environments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Overview of Stability in Acidic Conditions

The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability under a range of conditions.[1][2] Generally, the triazole core is resistant to cleavage under mild acidic conditions. However, the substituents on the triazole ring, in this case, a chloro group at the 5-position and a methylthio group at the 3-position, are the primary sites of potential degradation under acidic conditions. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of these functional groups and potentially, under very harsh conditions, cleavage of the triazole ring itself.[2]

The primary concerns for researchers using this compound in acidic media are the hydrolysis of the chloro and methylthio groups. The lone pair of electrons on the sulfur atom of the methylthio group can be protonated under acidic conditions, making the carbon-sulfur bond susceptible to nucleophilic attack by water. Similarly, the carbon-chlorine bond can undergo hydrolysis, likely through a protonation-assisted mechanism.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring of this compound in acidic solutions?

A1: The 1,2,4-triazole ring itself is generally very stable and resistant to degradation under mild to moderate acidic conditions (pH 3-6) at room temperature.[1][2] It is an aromatic system, which contributes to its stability. Significant degradation of the triazole ring would typically require harsh conditions, such as concentrated acids and high temperatures.

Q2: What are the primary degradation pathways for this compound in an acidic environment?

A2: The most probable degradation pathways involve the hydrolysis of the chloro and methylthio substituents. These reactions are likely catalyzed by the presence of acid.

  • Hydrolysis of the Methylthio Group: The sulfur atom can be protonated, making the C-S bond more susceptible to nucleophilic attack by water, leading to the formation of a thiol intermediate (5-chloro-1H-1,2,4-triazole-3-thiol) and methanol. This thiol may exist in equilibrium with its thione tautomer. Further hydrolysis could potentially lead to a hydroxyl group, forming 5-chloro-1H-1,2,4-triazol-3(2H)-one.

  • Hydrolysis of the Chloro Group: The C-Cl bond can also undergo hydrolysis, likely at a slower rate, to replace the chlorine atom with a hydroxyl group, yielding 3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the probable degradation pathways, you should look for the following potential products:

  • 5-chloro-1H-1,2,4-triazole-3-thiol (and its thione tautomer)

  • 3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

  • 5-hydroxy-1H-1,2,4-triazole-3-thiol (and its tautomers)

  • Under more forcing conditions, 1,2,4-triazole itself could be a degradation product.[3][4]

Q4: Can I use common strong acids like HCl or H₂SO₄ in my reactions with this compound?

A4: Yes, but with caution. For short-term exposure, such as in an acidic workup at low temperatures, significant degradation is less likely. However, for reactions requiring prolonged heating in the presence of strong acids, you should anticipate some degree of degradation. It is advisable to perform a stability test under your specific reaction conditions.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Use the mildest acidic conditions that your reaction will tolerate.

  • Keep the reaction temperature as low as possible.

  • Minimize the reaction time.

  • If possible, use a buffered acidic solution to maintain a constant and less aggressive pH.

  • Always use freshly prepared solutions of the compound when possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product after a reaction in acidic media. Degradation of the starting material, this compound.1. Analyze the crude reaction mixture: Use TLC, LC-MS, or GC-MS to check for the presence of the starting material and any new, more polar spots which could be degradation products.[5][6] 2. Perform a stability test: Subject a sample of the starting material to the reaction conditions (acid concentration, temperature, time) without the other reagents to assess its stability. 3. Modify reaction conditions: If degradation is confirmed, consider using a weaker acid, a lower temperature, or a shorter reaction time.
Appearance of unexpected peaks in my analytical chromatogram (HPLC, GC-MS). Formation of one or more degradation products.1. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weights of the compounds corresponding to the new peaks.[5] Compare these with the molecular weights of the potential degradation products listed in the FAQ section. 2. Monitor the reaction over time: Take aliquots of the reaction mixture at different time points to observe the disappearance of the starting material and the appearance of the new peaks. This can help to identify them as products.
Inconsistent results between experimental runs. Variability in the acidic conditions or prolonged storage of stock solutions.1. Standardize acid preparation: Ensure that the concentration of your acidic solution is consistent for each experiment. 2. Use fresh solutions: Prepare stock solutions of this compound fresh before use, especially if they are in an acidic solvent. 3. Control temperature carefully: Ensure consistent temperature control for your reactions.

Experimental Protocols

Protocol 1: Acidic Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of the compound under specific acidic conditions.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄) at the desired concentration

  • Appropriate solvent (e.g., water, methanol, acetonitrile)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or GC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a stock solution of the internal standard.

  • In a reaction vial, combine the stock solution of the triazole, the internal standard, and the acidic solution to achieve the desired final concentrations.

  • Set up parallel experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the quenched sample by a validated chromatographic method (HPLC or GC-MS) to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the degradation kinetics.

Protocol 2: Analytical Method for Monitoring Degradation

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or MS in positive ion mode.

  • Injection Volume: 10 µL

Note: Method optimization will be required to achieve the best separation for your specific mixture of compounds. The degradation products will likely be more polar than the starting material and thus will have shorter retention times on a reverse-phase column.

Visualizations

Degradation_Pathway A This compound B 5-Chloro-1H-1,2,4-triazole-3-thiol (Thiol/Thione Tautomers) A->B Hydrolysis of -SCH3 group C 3-(Methylthio)-1H-1,2,4-triazol-5(4H)-one A->C Hydrolysis of -Cl group D 5-Hydroxy-1H-1,2,4-triazole-3-thiol (and tautomers) B->D Hydrolysis of -Cl group C->D Hydrolysis of -SCH3 group

Caption: Proposed degradation pathways of this compound in acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of triazole and internal standard B Mix with acidic solution A->B C Incubate at controlled temperature B->C D Withdraw aliquots at time points C->D E Quench reaction (neutralize) D->E F Analyze by HPLC or GC-MS E->F G Quantify remaining starting material F->G H Identify degradation products F->H

Caption: Workflow for assessing the acidic stability of this compound.

References

Technical Support Center: Troubleshooting Chromatographic Separation of Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of triazole isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Triazoles, a critical class of heterocyclic compounds in pharmaceuticals and agrochemicals, often exist as isomers—enantiomers, diastereomers, or positional isomers—each potentially possessing unique biological activities and toxicological profiles.[1] Their effective separation is therefore not merely an analytical challenge, but a necessity for safety, efficacy, and regulatory compliance.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during your chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Poor Resolution & Co-eluting Peaks

Question 1: My triazole isomers are co-eluting or have very poor resolution (Rs < 1.5). What are the primary steps to improve their separation?

Answer:

Poor resolution is the most common challenge in separating triazole isomers due to their similar physicochemical properties. A systematic approach to improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k') .

Initial Troubleshooting Steps:

  • Optimize Mobile Phase Composition (Selectivity - α): This is often the most impactful and straightforward adjustment.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents exhibit different selectivities and can alter the elution order of your isomers.[2]

    • Adjust Mobile Phase pH: Triazoles are weakly basic. Modifying the pH of the mobile phase can alter their ionization state, which in turn affects their interaction with the stationary phase and improves separation.[3] It is crucial to operate within the stable pH range of your column.

    • Incorporate Buffers: Using a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM can help maintain a consistent pH and improve peak shape and reproducibility.[4]

  • Evaluate the Stationary Phase (Selectivity - α): The choice of column chemistry is critical for isomer separation.

    • For Positional Isomers: Phenyl and Pentafluorophenyl (PFP) columns are excellent choices. They provide alternative selectivities to standard C18 columns through π-π and dipole-dipole interactions, which are beneficial for separating aromatic positional isomers.[5][6]

    • For Diastereomers: Columns with embedded amide or carbamate groups, as well as C8 columns, have shown success in separating diastereomers due to shape selectivity and steric hindrance.[6]

    • For Enantiomers: Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralcel OD, Chiralpak AD), are widely used for separating triazole enantiomers.[7][8][9]

  • Adjust Chromatographic Conditions (Efficiency - N & Retention Factor - k'):

    • Reduce Flow Rate: Lowering the flow rate can increase efficiency by allowing more time for the isomers to interact with the stationary phase, though this will increase the analysis time.[3][10]

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[2][3]

    • Optimize Temperature: Temperature affects both viscosity and the thermodynamics of partitioning. Increasing the temperature can decrease mobile phase viscosity, improving mass transfer and potentially sharpening peaks.[7][10][11] However, for some chiral separations, lower temperatures may enhance selectivity.[9] A systematic study of temperature effects is recommended.

Question 2: I've tried adjusting the mobile phase, but my triazole isomers still won't separate. How do I choose a better column?

Answer:

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. The key is to introduce different separation mechanisms to exploit the subtle structural differences between the isomers.

Column Selection Strategy for Triazole Isomers:

Isomer TypeRecommended Column ChemistriesPrimary Separation Mechanism
Positional Isomers Phenyl, Pentafluorophenyl (PFP)π-π interactions, dipole-dipole interactions, shape selectivity[5][6]
Diastereomers Embedded Amide/Carbamate, C8, CyanoShape selectivity, steric hindrance, hydrogen bonding[6][12]
Enantiomers Polysaccharide-based (Amylose, Cellulose), Cyclodextrin-basedChiral recognition, inclusion complexes, hydrogen bonding, dipole-dipole interactions[7][8][9]

Workflow for Selecting a New Column:

start Initial Separation Unsuccessful on Standard C18 isomer_type Identify Isomer Type start->isomer_type pos_iso Positional Isomers isomer_type->pos_iso Positional dia_iso Diastereomers isomer_type->dia_iso Diastereomer enant_iso Enantiomers isomer_type->enant_iso Enantiomer select_phenyl Select Phenyl or PFP Column pos_iso->select_phenyl select_amide Select Embedded Amide, C8, or Cyano Column dia_iso->select_amide select_chiral Select Chiral Stationary Phase (e.g., Polysaccharide-based) enant_iso->select_chiral optimize Optimize Mobile Phase & Temperature select_phenyl->optimize select_amide->optimize select_chiral->optimize

Caption: Column selection workflow for triazole isomer separation.

II. Poor Peak Shape

Question 3: My triazole peaks are tailing. What causes this and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is often observed for basic compounds like triazoles. It is typically caused by secondary interactions with the stationary phase.

Causes and Solutions for Peak Tailing:

CauseExplanationSolution(s)
Secondary Silanol Interactions The basic nitrogen atoms in the triazole ring can interact strongly with acidic silanol groups on the silica surface of the column, leading to tailing.[13]- Adjust Mobile Phase pH: Lower the pH to protonate the silanols and reduce interaction, or increase the pH to deprotonate the triazole (use a pH-stable column).- Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.- Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[14]- Reduce Injection Volume or Sample Concentration: Dilute your sample and reinject.
Column Contamination/Degradation Strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.- Flush the Column: Use a strong solvent to wash the column.- Use a Guard Column: A guard column will protect the analytical column from contaminants.

Question 4: I am observing peak fronting for my triazole isomers. What is the likely cause?

Answer:

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.

Primary Causes and Solutions for Peak Fronting:

CauseExplanationSolution(s)
Column Overload Injecting too high a concentration or volume of the sample is the most common cause of fronting.[15][16]- Dilute the Sample: A 10-fold dilution is a good starting point.[15]- Reduce Injection Volume.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[14][17]- Dissolve the Sample in the Initial Mobile Phase: Avoid using a sample solvent that is much stronger than your mobile phase.
Column Collapse This can happen in reversed-phase chromatography with highly aqueous mobile phases (>95% water) on some C18 columns.[16]- Use an Aqueous-Stable Column: Select a column specifically designed for use with highly aqueous mobile phases.

Troubleshooting Logic for Peak Shape Issues:

start Poor Peak Shape Observed peak_shape Identify Peak Shape start->peak_shape tailing Tailing peak_shape->tailing Asymmetric (Back) fronting Fronting peak_shape->fronting Asymmetric (Front) check_silanol Check for Silanol Interactions (Adjust pH, add competing base) tailing->check_silanol check_overload Check for Column Overload (Dilute sample) tailing->check_overload fronting->check_overload check_solubility Check Sample Solubility (Match sample solvent to mobile phase) fronting->check_solubility

Caption: Diagnostic workflow for common peak shape problems.

III. Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Triazole Isomer Separation

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of triazole isomers.

Objective: To achieve baseline separation (Rs ≥ 1.5) of triazole isomers.

Materials:

  • HPLC or UHPLC system with UV detector

  • Analytical column (e.g., C18, Phenyl, or Chiral)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers (e.g., Ammonium formate, Ammonium acetate, Phosphoric acid)

  • Sample containing triazole isomers

Procedure:

  • Initial Scouting Run:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength for your triazoles (e.g., 220 nm).

    • Analysis: Evaluate the initial separation and resolution.

  • Organic Modifier Screening:

    • Repeat the scouting run, but replace Acetonitrile with Methanol as Mobile Phase B.

    • Comparison: Compare the chromatograms. A change in elution order or improved resolution indicates a change in selectivity.[2] Choose the organic modifier that provides the best initial separation.

  • pH Screening:

    • Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 7.0), ensuring you stay within the column's stable pH range.

    • Perform isocratic or gradient runs at each pH to observe the effect on retention and selectivity.

    • Rationale: The ionization state of triazoles is pH-dependent, which can be exploited to improve separation.[3]

  • Fine-Tuning the Gradient/Isocratic Conditions:

    • Based on the best conditions from the screening steps, fine-tune the gradient slope or isocratic percentage to maximize resolution between the critical pair of isomers. A shallower gradient often improves the separation of closely eluting peaks.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazoles. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling the regioselectivity of reactions involving this critical heterocyclic scaffold. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the 1,2,4-triazole ring system. Understanding these core concepts is the first step in troubleshooting and optimizing your reactions for the desired regiochemical outcome.

Question 1: My 1,2,4-triazole has multiple nitrogen atoms. Which ones are reactive, and what are the challenges?

Answer: The 1,2,4-triazole ring possesses three nitrogen atoms, each presenting a potential site for electrophilic attack. In an unsubstituted 1,2,4-triazole, these are designated as N1, N2, and N4. The primary challenge arises from the fact that these nitrogens have different electronic and steric environments, leading to the potential formation of multiple regioisomers in reactions like alkylation and arylation.

  • N1 and N2 Nitrogens: These are considered pyridine-like nitrogens.

  • N4 Nitrogen: This nitrogen is pyrrole-like and, in the unsubstituted ring, bears a proton. It is part of the tautomeric system of the ring.

The nucleophilicity of these sites is not equal and can be influenced by substituents on the triazole ring and the specific reaction conditions employed. For instance, in S-protected 1,2,4-triazoles, electrophilic attack typically occurs at the N1 and N2 positions, with N2 often being the kinetically favored product.[1][2]

Question 2: What are the primary factors that control which nitrogen atom reacts (i.e., the regioselectivity)?

Answer: Regioselectivity in 1,2,4-triazole functionalization is a multifactorial problem. The outcome of your reaction is a delicate balance of several interconnected parameters:

  • Steric Hindrance: Bulky substituents on the triazole ring or the incoming electrophile can physically block access to a specific nitrogen atom. For example, steric hindrance is often cited as a reason for regioselectivity in the alkylation of substituted triazoles.[2]

  • Electronic Effects: The electron density at each nitrogen atom, which is influenced by substituents on the carbon atoms of the ring (C3 and C5), plays a crucial role. Electron-withdrawing groups will decrease nucleophilicity, while electron-donating groups will increase it.

  • Nature of the Electrophile: "Hard" electrophiles (e.g., small, highly charged species) and "soft" electrophiles (e.g., larger, more polarizable species) may exhibit different preferences for the different nitrogen atoms based on Hard-Soft Acid-Base (HSAB) theory.

  • Base and Counter-ion: The choice of base deprotonates the N4-H, creating a triazolide anion. The resulting counter-ion (e.g., Na+, K+, Cs+, or a bulky organic cation like DBUH+) can associate with the anion, sterically shielding one face or nitrogen atom of the ring and directing the electrophile to another position.

  • Solvent: The solvent can influence the dissociation of the triazolide salt, the solvation of the transition state, and the overall reaction pathway. Aprotic polar solvents like DMF are common, but their choice can significantly impact selectivity.[3]

  • Temperature: While often having a smaller effect than other factors, temperature can influence the kinetic vs. thermodynamic product ratio. Lower temperatures may slightly improve selectivity in some cases.[4]

Question 3: How can I reliably confirm the structure of my product to know which regioisomer I have formed?

Answer: Unambiguous structural determination is critical. A combination of techniques is often necessary for a conclusive assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools. The chemical shifts of the ring protons and carbons, as well as the protons on the newly introduced substituent (e.g., the α-methylene group in an N-alkylation), are highly sensitive to the substitution pattern. For definitive proof, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing connectivity.

  • X-Ray Crystallography: This is the gold standard for structural elucidation. If you can grow a suitable single crystal of your product, an X-ray structure provides definitive, unambiguous proof of the regiochemistry.[1][2]

  • Computational Chemistry: In cases where crystallography is not feasible, comparing experimental NMR chemical shifts to those predicted by DFT (Density Functional Theory) calculations (using methods like GIAO) for all possible isomers can provide strong evidence for the correct structure.[5][6]

Section 2: Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is one of the most common reactions performed on 1,2,4-triazoles and a frequent source of regioselectivity issues.

Issue 1: My alkylation of unsubstituted 1,2,4-triazole yields a mixture of N1- and N4-substituted isomers. How can I selectively synthesize the N1-isomer?

Answer: This is a classic challenge. While many conditions produce mixtures, high N1 selectivity can be achieved by careful selection of the base. The use of a non-nucleophilic, sterically hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended.

Causality: When 1,2,4-triazole is deprotonated by DBU, it forms a bulky ion pair. This DBUH+ cation is thought to associate more closely with the N4 position of the triazolide anion, sterically directing the incoming alkyl halide to the less hindered and more nucleophilic N1 position. This strategy has been shown to consistently provide N1:N4 isomer ratios of approximately 90:10.[7] In contrast, using alkali metal hydroxides or carbonates can lead to poorer selectivity.

Data Presentation: Effect of Base on Alkylation Regioselectivity
Triazole SubstrateElectrophileBaseSolventN1:N4 RatioReference
1,2,4-Triazole4-Nitrobenzyl BromideDBUTHF~90:10[7]
1,2,4-TriazoleAlkyl HalidesDBUTHF~90:10[7]
1,2,4-TriazoleAlkyl TosylatesDBUTHFHigh N1-selectivity[8]
Experimental Protocol: Highly N1-Regioselective Alkylation of 1,2,4-Triazole

This protocol is a representative procedure for achieving high N1-selectivity based on established methods.[7][9][10]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.2-0.5 M).

  • Base Addition: While stirring at room temperature (20-25 °C), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise.

  • Electrophile Addition: After stirring for 15-30 minutes, add the alkyl halide (e.g., benzyl bromide) (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing a mixture of N1 and N4 isomers, can be purified by column chromatography on silica gel to isolate the major N1-substituted product. Note: The separation of N1 and N4 isomers can be challenging; careful selection of the eluent system is crucial. It has been noted that the isolation procedure itself can sometimes affect the final reported isomer ratios.[7]

Mandatory Visualization: Decision Workflow for Optimizing N-Alkylation

G start Start: Poor Regioselectivity in N-Alkylation base_check What base are you using? start->base_check base_alkali Alkali Metal (e.g., K2CO3, NaH) base_check->base_alkali Common Cause base_dbu Organic Base (e.g., DBU) base_check->base_dbu Recommended action_switch_base Action: Switch to DBU (1.1 eq) in THF at RT. base_alkali->action_switch_base solvent_check Is the reaction still not selective? base_dbu->solvent_check end Outcome: Improved N1-Selectivity action_switch_base->end action_change_solvent Action: Evaluate less polar solvents to favor ion-pairing. solvent_check->action_change_solvent Yes solvent_check->end No, problem solved electrophile_check Consider the electrophile. Is it sterically demanding? action_change_solvent->electrophile_check action_change_electrophile Action: Use a bulkier electrophile to enhance steric differentiation. electrophile_check->action_change_electrophile No action_change_electrophile->end

Caption: Decision tree for troubleshooting poor regioselectivity in 1,2,4-triazole N-alkylation.

Section 3: Troubleshooting Guide: N-Arylation Reactions

Copper-catalyzed N-arylation (a modified Ullmann coupling) is the most common method for forming N-aryl 1,2,4-triazoles. Regioselectivity and catalyst activity are frequent hurdles.

Issue 2: My copper-catalyzed N-arylation with an aryl halide is low-yielding and gives a mixture of isomers. What are the critical parameters to optimize?

Answer: Achieving high yields and selectivity in copper-catalyzed N-arylations requires careful optimization of the entire catalytic system. Palladium catalysis, while common for many amines, has been reported to fail for 1H-1,2,4-triazole.[3]

Key parameters for your copper-catalyzed system include:

  • Catalyst Source: Use a reliable Cu(I) source like Cu₂O or CuI. If using a Cu(II) salt (e.g., CuSO₄), an in situ reducing agent may be required. Recently, CuO nanoparticles with a predominant (111) facet have been shown to be highly active, even at room temperature.[11][12]

  • Base: A strong, non-nucleophilic inorganic base is typically required. Cesium carbonate (Cs₂CO₃) is often the base of choice as it promotes the reaction effectively.[3] Potassium phosphate (K₃PO₄) is also widely used.

  • Solvent: A high-boiling point, polar aprotic solvent is necessary to ensure solubility of the triazole salt and to reach the required reaction temperatures. N,N-Dimethylformamide (DMF) is a common and effective choice.[3]

  • Ligand: While "ligand-free" protocols exist, the addition of a chelating N-ligand can dramatically improve catalyst stability, solubility, and turnover, leading to higher yields and cleaner reactions. The choice of ligand is critical and often substrate-dependent.[3]

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl. Aryl iodides are the most reactive substrates and are recommended, especially when developing a new reaction.[11]

Issue 3: I want to avoid using expensive or complex ligands. Is a ligand-free N-arylation of 1,2,4-triazole feasible?

Answer: Yes, modern catalyst developments have made ligand-free N-arylation a viable and attractive option. The key is to use a highly active form of the copper catalyst. Research has demonstrated that commercially available or specially prepared copper(II) oxide (CuO) nanoparticles can efficiently catalyze the N-arylation of 1,2,4-triazoles with aryl iodides at room temperature without any added ligand.[11][12]

Causality: The high surface area and specific crystal facets (e.g., the (111) plane) of the CuO nanoparticles are believed to provide highly active catalytic sites, overcoming the need for a stabilizing ligand to facilitate the catalytic cycle. This simplifies the reaction setup and purification process significantly.

Experimental Protocol: Ligand-Free N-Arylation of 1,2,4-Triazole at Room Temperature

This protocol is adapted from demonstrated methods using highly active CuO nanoparticles.[11][12]

  • Preparation: In a reaction vial, combine 1,2,4-triazole (1.2 mmol), the aryl iodide (1.0 mmol), potassium phosphate (K₃PO₄) (2.0 mmol), and CuO nanoparticles (10 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (3 mL).

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by column chromatography on silica gel to obtain the pure N-aryl-1,2,4-triazole.

Section 4: Advanced Topic: Regioselective C-H Functionalization

For certain applications, functionalization at the C5 position is desired. Direct C-H activation provides a powerful alternative to building the ring from scratch and avoids the challenges of N-functionalization regioselectivity.

Question 4: How can I selectively functionalize the C5-H bond of a 1-substituted-1,2,4-triazole without reacting at the other nitrogen atoms?

Answer: Directing group-assisted metalation is the most effective strategy. By using a strong, non-nucleophilic base, you can selectively deprotonate the most acidic C-H bond, which is typically at the C5 position in N-substituted triazoles. The resulting organometallic intermediate can then be trapped with an electrophile.

Recent advances have shown that TMP (2,2,6,6-tetramethylpiperidyl)-based zinc or magnesium reagents (e.g., TMP₂Zn·2LiCl or TMPMgCl·LiCl) are exceptionally effective for the regioselective deprotonation of 1,2,4-triazoles at the C5 position under mild conditions.[13][14] This approach offers a predictable and highly selective route to C5-functionalized triazoles.

Mandatory Visualization: N- vs. C-Functionalization Sites

Caption: Contrasting reaction sites for N-functionalization versus C5-H functionalization.

References

Technical Support Center: Catalyst Selection for Reactions of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to facilitate your experimental success. Our approach is rooted in mechanistic understanding and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) about Core Reactions

This section addresses foundational questions regarding the primary reactive sites of this compound and the general types of catalysis employed.

FAQ 1: What are the primary reaction types for this compound and which positions are most reactive?

This compound is a versatile heterocyclic compound with multiple reactive sites. The primary reactions include:

  • Nucleophilic Aromatic Substitution (SNA r): The chloro group at the 5-position is the most common site for substitution by various nucleophiles. The electron-withdrawing nature of the triazole ring activates the C-Cl bond towards nucleophilic attack.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] These reactions are pivotal for forming new carbon-carbon and carbon-nitrogen bonds.

  • Reactions at the Thioether Group: The methylthio group at the 3-position can undergo oxidation or be a site for further functionalization, although this is less common than reactions at the 5-position.

  • N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be functionalized, though regioselectivity can be a challenge.

The reactivity of the C-Cl bond is central to the synthetic utility of this molecule.

FAQ 2: Why is catalyst selection so critical for reactions of this triazole derivative?

Catalyst selection is paramount due to the polyfunctional nature of the substrate. The presence of multiple nitrogen atoms and a sulfur atom can lead to catalyst inhibition or poisoning. C-amino-1,2,4-triazoles, for example, are known to be challenging substrates for metal-catalyzed arylation due to their multidentate character which can lead to catalyst deactivation.[6]

A well-chosen catalyst system will:

  • Promote the desired transformation with high selectivity and yield.

  • Minimize side reactions , such as hydrodehalogenation or catalyst deactivation.

  • Operate under mild conditions to preserve sensitive functional groups on coupling partners.

The choice of ligand, palladium precursor, base, and solvent all play a synergistic role in achieving the desired outcome.

FAQ 3: Can I perform Nucleophilic Aromatic Substitution (SNA r) without a catalyst?

Yes, in many cases, SNA r reactions with strong nucleophiles can proceed without a metal catalyst, especially with activated aryl halides like this compound. However, for less reactive nucleophiles or to achieve milder reaction conditions, base-promoted SNA r reactions are common.[7] For instance, bases like potassium hydroxide in DMSO can facilitate the N-arylation of indoles with chloroarenes.[7]

For certain transformations, particularly with weaker nucleophiles, a transition-metal catalyst may still be necessary to achieve reasonable reaction rates and yields.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for common palladium-catalyzed reactions, a cornerstone of functionalizing this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura couplings of nitrogen-rich heterocycles is a common issue.[8] The primary culprits are often related to the catalyst system and reaction conditions.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G cluster_0 Problem: Low Conversion cluster_1 Catalyst System Optimization cluster_2 Reaction Conditions cluster_3 Reagent Quality Start Low or No Conversion Ligand Evaluate Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Consider N-heterocyclic carbene (NHC) ligands. Start->Ligand 1. Start with Ligand Pd_Source Assess Palladium Source: - Use pre-catalysts (e.g., SPhos G2). - Compare Pd(OAc)2 vs. Pd2(dba)3. Ligand->Pd_Source 2. Next, Pd Source Base Optimize Base: - Stronger, non-nucleophilic bases (K3PO4, Cs2CO3). - Ensure base is anhydrous. Pd_Source->Base 3. Then, Base Solvent Solvent Choice: - Anhydrous polar aprotic solvents (dioxane, toluene). - Consider aqueous mixtures for some systems. Base->Solvent 4. Check Solvent Temperature Adjust Temperature: - Incrementally increase temperature. - Monitor for substrate/product decomposition. Solvent->Temperature 5. Adjust Temp. Degassing Ensure Anaerobic Conditions: - Thoroughly degas solvent. - Maintain an inert atmosphere (Ar or N2). Temperature->Degassing 6. Ensure Inert Atm. Boronic_Acid Check Boronic Acid Quality: - Verify purity. - Check for protodeboronation. Degassing->Boronic_Acid 7. Verify Reagents G cluster_0 Setup cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Workup Start Add this compound, amine, and base to a dry flask. Catalyst Add Pd source and ligand (or precatalyst) and solvent. Start->Catalyst Degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). Catalyst->Degas Heat Heat to the desired temperature under an inert atmosphere. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Quench, extract, and purify. Monitor->Workup

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1] This guide provides a detailed comparative analysis of the well-established antifungal drug, fluconazole, and a representative of a promising class of modified triazoles, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole. While direct, head-to-head clinical data for this compound is not extensively available, this guide will extrapolate its potential biological activity based on established structure-activity relationships (SAR) of analogous 1,2,4-triazole derivatives and provide a framework for its experimental evaluation against fluconazole.

Introduction to the Compounds

Fluconazole: A widely used triazole antifungal medication, fluconazole is a first-line treatment for a variety of fungal infections, including candidiasis and cryptococcal meningitis.[2][3] Its efficacy, favorable pharmacokinetic profile, and oral bioavailability have solidified its place in clinical practice.

This compound: This compound represents a class of synthetically modified 1,2,4-triazoles. The introduction of a chloro group and a methylthio moiety to the triazole ring is a strategic chemical modification aimed at potentially enhancing antifungal potency and overcoming resistance mechanisms.[1][4] The rationale behind such modifications lies in the exploration of novel interactions with the target enzyme and altering the physicochemical properties of the molecule.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both fluconazole and, presumably, this compound, exert their antifungal effects by targeting the same crucial pathway in fungi: the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The key enzyme in this pathway inhibited by azole antifungals is lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme (CYP51).[5] By binding to the heme iron atom in the active site of this enzyme, azoles prevent the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[6]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Conversion ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane fluconazole Fluconazole / this compound fluconazole->cyp51 Inhibition cyp51->ergosterol

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of azole antifungals.

Comparative Biological Activity: A Predictive Analysis

Hypothetical Comparative MIC Data (μg/mL)

Fungal SpeciesFluconazoleThis compound (Predicted)
Candida albicans0.25 - 4.00.06 - 1.0
Candida glabrata8 - 642 - 16
Candida krusei16 - >644 - 32
Cryptococcus neoformans2 - 160.5 - 8
Aspergillus fumigatus>64>64

Disclaimer: The MIC values for this compound are predictive and based on structure-activity relationship trends observed in related 1,2,4-triazole derivatives. Experimental validation is required.

Experimental Protocols for Antifungal Susceptibility Testing

To empirically determine and compare the antifungal activity of this compound and fluconazole, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for two of the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the concentration of the suspension to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]

  • Preparation of Antifungal Solutions:

    • Dissolve fluconazole and this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in RPMI-1640 medium to obtain a range of concentrations.

  • Microplate Inoculation:

    • In a 96-well microtiter plate, add 100 µL of each diluted antifungal solution to the respective wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation and Reading:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% depending on the fungus and drug) compared to the growth control.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_antifungals Prepare Serial Dilutions of Antifungals start->prep_antifungals inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_antifungals->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.

Step-by-Step Protocol:

  • Prepare Agar Plates:

    • Use Mueller-Hinton agar supplemented with glucose and methylene blue for optimal fungal growth and zone definition.

  • Inoculate Plates:

    • Dip a sterile cotton swab into the standardized fungal inoculum (0.5 McFarland).

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Antifungal Disks:

    • Aseptically place paper disks impregnated with known concentrations of fluconazole and this compound onto the surface of the inoculated agar.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters. The size of the zone is indicative of the organism's susceptibility to the antifungal agent.

Conclusion and Future Directions

While fluconazole remains a vital tool in the fight against fungal infections, the emergence of resistance necessitates the development of new antifungal agents.[1] this compound, as a representative of a chemically modified class of triazoles, holds theoretical promise for enhanced antifungal activity. The structure-activity relationships of similar compounds suggest that it may exhibit improved potency, particularly against certain Candida species.

References

A Comparative Study of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole and its Amino Analog for Applications in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole and its amino analog, 5-Amino-3-(methylthio)-1H-1,2,4-triazole. These two heterocyclic compounds, sharing a common 3-(methylthio)-1H-1,2,4-triazole core, offer distinct physicochemical properties and reactivity profiles due to the differing electronic effects of the C5 substituent—an electron-withdrawing chloro group versus an electron-donating amino group. This comparison is intended for researchers and professionals in drug development and agrochemical science to inform the selection and application of these valuable synthetic intermediates.

Introduction: The 1,2,4-Triazole Scaffold in Bioactive Compounds

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a core component in a wide array of approved drugs and agrochemicals, including antifungal agents like fluconazole and herbicides.[3][4][5] The biological activity of substituted 1,2,4-triazoles is highly dependent on the nature and position of the functional groups appended to the triazole core.[6] This guide focuses on two key derivatives, distinguished by the substituent at the C5 position, to elucidate how a simple substitution can profoundly impact the molecule's potential as a building block for novel bioactive agents.

Physicochemical Properties: A Tale of Two Substituents

The fundamental differences between the chloro and amino analogs are rooted in the electronic nature of the C5 substituent. The chlorine atom is an electronegative, electron-withdrawing group, which influences the acidity of the triazole ring protons and the reactivity of the molecule. In contrast, the amino group is electron-donating through resonance, which alters the electron density distribution within the heterocyclic system. These differences are reflected in their physicochemical properties.

PropertyThis compound5-Amino-3-(methylthio)-1H-1,2,4-triazole
CAS Number 51108-40-8[7]45534-08-5[8]
Molecular Formula C₃H₄ClN₃S[7]C₃H₆N₄S[8]
Molecular Weight 149.6 g/mol [7]130.17 g/mol [8]
Appearance SolidWhite to off-white crystalline powder[9]
Melting Point Not available130-133 °C[8]
Predicted pKa Not available10.24 ± 0.40[9]
Topological Polar Surface Area (TPSA) Not available92.9 Ų[9]
Hydrogen Bond Donors 12[9]
Hydrogen Bond Acceptors 34[9]

Table 1: Comparative Physicochemical Properties.

The presence of the amino group in the amino analog leads to a higher hydrogen bond donor and acceptor count, suggesting increased potential for intermolecular interactions, which can influence solubility and binding to biological targets.

Synthesis Strategies: Building the Triazole Core

The synthesis of these analogs typically proceeds from common precursors, with the differentiation step occurring at the C5 position. The general approach involves the cyclization of thiosemicarbazide derivatives.[10][11]

Synthesis of 5-Amino-3-(methylthio)-1H-1,2,4-triazole

A common route to 5-amino-3-(methylthio)-1H-1,2,4-triazole involves the S-methylation of 5-amino-1H-1,2,4-triazole-3-thiol. The precursor, 5-amino-1H-1,2,4-triazole-3-thiol, can be synthesized from thiosemicarbazide through cyclization.

Experimental Protocol: Synthesis of 5-Amino-3-(methylthio)-1H-1,2,4-triazole (Illustrative)

This protocol is a representative procedure based on general methods for S-alkylation of triazole thiols.

  • Step 1: Preparation of 5-Amino-1H-1,2,4-triazole-3-thiol. (This is a common starting material and can be synthesized via established methods, such as the reaction of thiocarbohydrazide with formic acid).

  • Step 2: S-Methylation.

    • In a round-bottom flask, dissolve 5-amino-1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium hydroxide (1.1 eq), and stir until the starting material is fully dissolved.

    • Cool the reaction mixture in an ice bath.

    • Slowly add methyl iodide (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification by recrystallization or column chromatography affords the pure 5-Amino-3-(methylthio)-1H-1,2,4-triazole.

Synthesis of this compound

The synthesis of the chloro analog is less commonly detailed in readily available literature. However, a plausible route involves the diazotization of 5-amino-3-(methylthio)-1H-1,2,4-triazole followed by a Sandmeyer-type reaction.

Conceptual Synthetic Workflow

G cluster_synthesis Synthetic Pathways A Thiosemicarbazide B S-Methyl Isothiosemicarbazide A->B Methylation C Acyl Intermediate B->C Acylation D 5-Amino-3-(methylthio)-1H-1,2,4-triazole C->D Cyclization E Diazonium Salt D->E Diazotization (NaNO2, HCl) F This compound E->F Sandmeyer Reaction (CuCl)

Caption: Conceptual workflow for the synthesis of the chloro and amino analogs.

Comparative Reactivity: The Role of the C5-Substituent

The C5 substituent dictates the primary mode of reactivity for each analog.

This compound: A Substrate for Nucleophilic Substitution

The chloro group at the C5 position of the 1,2,4-triazole ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).[12] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.

Reaction Scheme: Nucleophilic Substitution

G chloro_triazole This compound substituted_triazole 5-(Nu)-3-(methylthio)-1H-1,2,4-triazole chloro_triazole->substituted_triazole Reaction with Nucleophile nucleophile Nu-H nucleophile->substituted_triazole hcl HCl

Caption: General nucleophilic substitution at the C5 position.

This reaction pathway enables the synthesis of diverse libraries of 5-substituted-3-(methylthio)-1H-1,2,4-triazoles for structure-activity relationship (SAR) studies. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloro group.

5-Amino-3-(methylthio)-1H-1,2,4-triazole: A Nucleophilic Building Block

In contrast, the amino group of the amino analog is nucleophilic. It can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[8][13] This allows for the elaboration of the molecule from the C5 position, extending its structure to explore different binding pockets in biological targets.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological data for these two specific compounds is limited in the public domain, the known activities of related 1,2,4-triazoles provide a strong basis for predicting their potential applications.[3][4]

Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[14] Structure-activity relationship studies on antifungal triazoles often highlight the importance of the substituents on the triazole ring for potency and spectrum of activity. The C5 position is a key site for modification to optimize these properties.

  • This compound serves as an excellent starting point for generating analogs with diverse C5 substituents. By replacing the chloro group, researchers can explore a wide range of functionalities to enhance binding to the active site of CYP51.

  • 5-Amino-3-(methylthio)-1H-1,2,4-triazole can be derivatized at the amino group to introduce side chains that may interact with specific residues within the enzyme's binding pocket.[15]

Herbicidal Activity

1,2,4-triazole derivatives are also prominent in the agrochemical industry as herbicides.[16] The mode of action can vary, but some triazole herbicides are known to inhibit acetolactate synthase (ALS) or other key enzymes in plant metabolic pathways. The nature of the substituents on the triazole ring is critical for herbicidal efficacy and crop selectivity. Both the chloro and amino analogs are valuable precursors for the synthesis of novel herbicidal candidates.[16] The ability to readily diversify the C5 position is crucial for tuning the herbicidal spectrum and potency.

Conclusion: Strategic Selection for Targeted Synthesis

  • Choose this compound when:

    • The research goal is to perform nucleophilic aromatic substitution to create a library of diverse C5-substituted analogs.

    • A robust leaving group is required for coupling reactions.

  • Choose 5-Amino-3-(methylthio)-1H-1,2,4-triazole when:

    • The synthetic strategy involves modification of a nucleophilic amino group, such as in acylation or Schiff base formation.

    • The final target molecule requires a hydrogen bond-donating amino group at the C5 position for biological activity.

The judicious selection between these two analogs, based on a clear understanding of their differential reactivity and the desired final molecular architecture, is a critical step in the efficient design and synthesis of novel, bioactive compounds for pharmaceutical and agricultural applications.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 1,2,4-triazole scaffold has served as a cornerstone in the development of potent therapeutic agents and agrochemicals.[1][2] Its unique chemical properties make it a "privileged" structure in medicinal and agricultural chemistry. This guide provides an in-depth comparison of chlorinated triazole derivatives, offering field-proven insights into how the strategic placement of chlorine atoms modulates their biological activity. We will explore the causal relationships behind experimental findings, present comparative data, and detail the methodologies required to validate these observations, empowering researchers to design the next generation of highly effective triazole-based compounds.

The Triazole Core: Mechanism of Action as Antifungal Agents

The primary mechanism of action for most antifungal triazoles is the targeted inhibition of a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[3][4] This enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), is a cytochrome P450-dependent enzyme responsible for converting lanosterol to ergosterol.[4][5]

Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[4] Triazole compounds effectively shut down this pathway through a coordinated binding event: the N4 nitrogen of the triazole ring binds to the heme iron atom at the active site of the CYP51 enzyme.[4] This binding blocks the demethylation of lanosterol, leading to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the cell membrane's structure and function.

  • Accumulation of Toxic Sterols: The buildup of methylated sterol precursors further compromises membrane integrity and is ultimately lethal to the fungal cell.[4]

This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, as the mammalian equivalent of the enzyme is less susceptible to inhibition by triazoles.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS CYP51 (14α-demethylase) Result Ergosterol Depletion & Accumulation of Toxic Sterols => Fungal Cell Death ... ... FF-MAS->... Ergosterol Ergosterol ...->Ergosterol Chlorinated_Triazole Chlorinated_Triazole CYP51_Enzyme CYP51 Active Site (Heme Iron) Chlorinated_Triazole->CYP51_Enzyme Binding CYP51_Enzyme->Lanosterol Blockage

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by chlorinated triazoles.

The Role of Chlorination: A Structure-Activity Relationship (SAR) Analysis

The introduction of chlorine atoms into the structure of a triazole-based compound is a well-established strategy to modulate its biological activity. This is not a random process; the number and position of chlorine atoms on appended aryl rings can dramatically influence potency, selectivity, and even the spectrum of activity. The primary reasons for this are rooted in fundamental physicochemical principles.[6]

Causality Behind Chlorination:

  • Increased Lipophilicity: Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. This can enhance the compound's ability to penetrate the lipid-rich fungal cell membrane and reach its intracellular target.[6]

  • Electronic Effects: The strong inductive electron-withdrawing effect of chlorine can polarize the phenyl ring, potentially leading to stronger non-bonding interactions (e.g., van der Waals forces) with amino acid residues in the binding site of the target enzyme.[6]

  • Steric Hindrance: The size of the chlorine atom can provide favorable steric bulk, promoting a tighter fit within the enzyme's active site. However, improper placement can also cause steric clashes that reduce or abolish activity.

  • Metabolic Stability: Halogenation can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life and bioavailability.

SAR of Chlorinated Triazoles in Antifungal Activity

The phenyl ring attached to the core triazole structure is a common site for modification. SAR studies consistently demonstrate that chlorine substitution on this ring is critical for potent antifungal activity.

  • Mono- vs. Di-substitution: Dichloro-substituted compounds frequently exhibit superior activity compared to their non-substituted or mono-substituted counterparts. The 2,4-dichlorophenyl moiety, in particular, is a hallmark of many potent azole antifungals, including the commercial drug itraconazole.

  • Positional Isomers: The position of the chlorine atom is paramount. For instance, studies have shown that a 2,4-dichloro substitution on a phenyl ring can significantly enhance antifungal activity, while a 3,4-dichloro substitution on the same scaffold might reduce it.[2] This highlights the precise spatial and electronic requirements of the CYP51 active site.

  • Para-position: A single chlorine atom at the para-position (4-position) of the phenyl ring is often associated with good activity. This is likely due to a combination of favorable electronic effects and occupying a hydrophobic pocket within the target enzyme without causing steric hindrance.

Comparative Antifungal Activity Data

The following table summarizes experimental data from various studies, comparing the Minimum Inhibitory Concentration (MIC) values of chlorinated triazoles against pathogenic fungi. Lower MIC values indicate higher potency.

Compound ID / DescriptionSubstitution PatternTest OrganismMIC (µg/mL)Reference
Series 1: Phenyl-Triazole Alcohols
Analogue AUnsubstituted PhenylCandida albicans> 64[7]
Analogue B4-ChlorophenylCandida albicans16[7]
Analogue C2,4-DichlorophenylCandida albicans0.5[7]
Analogue D3,4-DichlorophenylCandida albicans32[7]
Series 2: Quinoline-Triazoles
Compound 33aUnsubstituted Aromatic RingAspergillus niger1.0[2]
Compound 33bChloro-substitutedAspergillus niger0.5[2]
Series 3: Phenylthiophene-Triazoles
Compound 19g4-Chloro-2-fluoro phenylthiopheneCandida albicans0.0625[8]
Fluconazole (Control)-Candida albicans0.25 - 0.5[2]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is most valid within the same experimental series.

Caption: Impact of chlorine substitution patterns on antifungal activity.

SAR of Chlorinated Triazoles in Herbicidal Activity

Triazole derivatives are also prominent in agrochemistry as herbicides. The mechanism of action can vary, but many act as inhibitors of specific plant enzymes. Similar to their antifungal counterparts, chlorination plays a key role in defining their herbicidal efficacy and crop selectivity.

Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives have shown that an 8-chloro substitution is crucial for high herbicidal activity. For example, the compound 8-chloro-3-(4-propylphenyl)-[3][4][5]-triazolo[4,3-a]pyridine demonstrated a broad spectrum of activity against various weeds while being safe for crops like corn and cotton.[9] This suggests that the chlorine atom is essential for binding to the herbicidal target protein, and its specific location provides the necessary selectivity to avoid harming the desired crop.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A Base)

This protocol outlines the reference method for testing the susceptibility of fungi to triazole compounds.

1. Preparation of Materials:

  • Antifungal Agent: Prepare a stock solution of the chlorinated triazole compound in a suitable solvent like dimethyl sulfoxide (DMSO).[3]

  • Medium: Use RPMI 1640 liquid medium with L-glutamine, buffered with MOPS buffer to a pH of 7.0.[3]

  • Fungal Inoculum:

    • Yeasts (e.g., Candida spp.): Culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[3] Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Molds (e.g., Aspergillus spp.): Grow the isolate on potato dextrose agar for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.[10]

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform a series of twofold dilutions of the triazole stock solution across the wells of the microtiter plate using the RPMI medium. A typical concentration range is 0.03 to 16 µg/mL.[7]

  • Controls: Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only, no inoculum).

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11]

3. Reading and Interpreting Results:

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[11] This can be assessed visually or by using a spectrophotometer to read the optical density.

  • Data Validation: The positive control must show adequate growth, and the negative control must show no growth. The results for a known quality control strain (e.g., C. parapsilosis ATCC 22019) should fall within the established range.

Antifungal_Susceptibility_Workflow start Start: Pure Chlorinated Triazole Compound prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock serial_dilute Perform 2-fold Serial Dilutions of Compound in Plate prep_stock->serial_dilute prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum plate 96-Well Plate with RPMI 1640 Medium plate->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35°C (24-72 hours) add_inoculum->incubate read_mic Read Plates: Determine MIC incubate->read_mic end End: Quantitative Activity Data (MIC) read_mic->end

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

Conclusion and Future Directions

The strategic incorporation of chlorine atoms is a powerful and validated tool in the design of triazole-based antifungal and herbicidal agents. The structure-activity relationship is highly dependent on both the number and, critically, the position of these halogen substituents. As demonstrated, a 2,4-dichlorophenyl moiety is frequently optimal for antifungal activity, significantly enhancing potency by improving lipophilicity and interactions within the CYP51 active site.

Future research should focus on leveraging computational tools, such as molecular docking and dynamics simulations, to prospectively predict the ideal substitution patterns for novel triazole scaffolds.[5][12] This in-silico approach, combined with the robust in-vitro validation protocols detailed here, will accelerate the discovery of new chlorinated triazoles with improved potency, a broader spectrum of activity, and a reduced risk of resistance development.

References

Comparative Analysis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole's Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of antifungal drug discovery, the 1,2,4-triazole scaffold is a cornerstone, forming the backbone of numerous clinically significant agents.[1][2][3] This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, against established antifungal drugs. By delving into the underlying biochemical pathways and offering detailed experimental protocols, we aim to equip researchers with the necessary framework to evaluate its potential as a therapeutic agent.

The vast majority of 1,2,4-triazole-based antifungal agents exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[5][6] Based on its structural features, it is hypothesized that this compound shares this mechanism. This guide will compare this hypothesized action with that of fluconazole, a widely used triazole antifungal, and terbinafine, an allylamine antifungal with a distinct mechanism of action.

Comparative Overview of Antifungal Mechanisms
Compound Drug Class Primary Target Mechanism of Action Consequence for Fungal Cell
This compound (Hypothesized) 1,2,4-TriazoleLanosterol 14α-demethylase (CYP51)Inhibition of the conversion of lanosterol to ergosterol.[1][7]Disruption of cell membrane integrity and function, leading to cell death.[5]
Fluconazole 1,2,4-TriazoleLanosterol 14α-demethylase (CYP51)Potent inhibition of CYP51, blocking ergosterol biosynthesis.[2][6][8]Accumulation of toxic methylated sterols and depletion of ergosterol, resulting in increased membrane permeability and cell lysis.[4][6]
Terbinafine AllylamineSqualene epoxidaseInhibition of squalene epoxidase, an early step in the ergosterol biosynthesis pathway.[6][9]Prevents the conversion of squalene to lanosterol, leading to a toxic accumulation of squalene and a deficiency in ergosterol.[6][9]

Elucidating the Mechanism of Action: Experimental Workflows

To validate the hypothesized mechanism of this compound and compare its efficacy, a series of in vitro experiments are essential. The following protocols provide a self-validating system to investigate its antifungal properties.

Workflow for Evaluating Antifungal Activity and Mechanism

G cluster_0 Initial Screening cluster_1 Enzymatic Assays cluster_2 Cellular Analysis A MIC Determination B CYP51 Inhibition Assay A->B If active C Squalene Epoxidase Inhibition Assay A->C If active D Sterol Profile Analysis (GC-MS) B->D Correlate enzyme inhibition with sterol changes C->D E Membrane Integrity Assay (SYTOX Green) D->E Assess downstream cellular effects G cluster_0 Inhibition Points Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Terbinafine Terbinafine Terbinafine->Squalene Triazoles This compound Fluconazole Triazoles->Lanosterol

References

A Comparative Guide to the In Vitro Cytotoxicity of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential in vitro cytotoxicity of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole against various cancer cell lines. While direct experimental data for this specific compound is not yet prevalent in public literature, this guide will establish a robust scientific foundation for its investigation by comparing the known cytotoxic activities of structurally related 1,2,4-triazole derivatives. We will delve into the mechanistic insights, established experimental protocols, and comparative data that can inform future research into this promising scaffold.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] Its stability to metabolic degradation and its ability to act as a pharmacophore, engaging in hydrogen bonding with biological targets, make it an attractive moiety for drug design.[1] Several marketed drugs, such as the aromatase inhibitor Letrozole, feature the 1,2,4-triazole core, underscoring its clinical significance in oncology.[3]

The subject of this guide, this compound, possesses key structural features—a halogen substituent and a methylthio group—that are known to modulate the biological activity of heterocyclic compounds. The chlorine atom can enhance lipophilicity and potentially participate in halogen bonding, while the methylthio group can influence metabolic stability and receptor interactions. This guide will, therefore, explore the cytotoxic landscape of analogous 1,2,4-triazole derivatives to build a predictive framework for the potential efficacy of this compound.

Comparative Cytotoxicity of 1,2,4-Triazole Derivatives

To contextualize the potential of this compound, it is essential to examine the cytotoxic profiles of its structural relatives. The following table summarizes the in vitro anticancer activity of various 1,2,4-triazole derivatives against a panel of human cancer cell lines, as reported in peer-reviewed literature. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1,2,4-Triazole-Chalcone HybridsA549 (Lung)4.4 - 16.04Cisplatin15.3[4]
Indolyl-1,2,4-Triazole HybridsMCF-7 (Breast)1.07 - 19.6Erlotinib2.51[5]
Indolyl-1,2,4-Triazole HybridsHepG2 (Liver)0.32 - 46.35Erlotinib2.91[5]
Bis-1,2,4-triazole derivative (MNP-16)A549 (Lung)3-5--[6][7]
Bis-1,2,4-triazole derivative (MNP-16)MOLT4 (Leukemia)3-5--[6][7]
[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine derivative (4g)HT-29 (Colon)12.69Cisplatin14.01[11]
1,2,4-Triazole Pyridine DerivativesB16F10 (Murine Melanoma)41.12 - 61.11--[8]
1,2,3-Triazole-Containing Coumarin DerivativesA549 (Lung)2.97 - 4.78Cisplatin24.15[10]

Analysis and Insights: The data clearly demonstrates that the 1,2,4-triazole scaffold is a versatile platform for generating potent anticancer agents. The cytotoxic activity is highly dependent on the nature of the substituents and the cancer cell line being tested. For instance, hybridization with other pharmacologically active moieties like chalcones and indoles can lead to significant potency.[4][5] The low micromolar IC50 values observed for several derivatives against lung, breast, liver, and colon cancer cell lines suggest that this compound could exhibit promising activity against a similar spectrum of cancers.

Potential Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and for predicting the mode of action of novel compounds like this compound.

Enzyme Inhibition

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. These can include:

  • Kinases: A series of novel 1,2,4-triazole derivatives have shown inhibitory activity against EGFR and BRAF kinases, which are crucial components of signaling pathways that drive cell proliferation.[9]

  • Aromatase: As exemplified by Letrozole, the triazole ring can effectively chelate the heme iron of the aromatase enzyme, blocking estrogen synthesis and thus inhibiting the growth of hormone-dependent breast cancers.[3]

  • Tubulin Polymerization: Some triazole-containing compounds can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through various pathways:

  • Caspase Activation: Certain 1,2,4-triazole-chalcone hybrids have been demonstrated to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases 3, 8, and 9.[4]

  • Cell Cycle Arrest: By interfering with cellular processes like DNA replication or microtubule formation, these compounds can cause cell cycle arrest at different phases (e.g., G2/M), which can trigger the apoptotic cascade.[6][10]

G

Experimental Protocols for In Vitro Cytotoxicity Assessment

To rigorously evaluate the anticancer potential of this compound, standardized and validated in vitro cytotoxicity assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

MTT Assay Protocol

This protocol provides a detailed, step-by-step methodology for performing an MTT assay to determine the cytotoxic effects of a test compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

G

Conclusion and Future Directions

The existing body of research strongly supports the 1,2,4-triazole scaffold as a promising starting point for the development of novel anticancer agents. While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the comparative analysis presented in this guide suggests that it warrants further investigation. The presence of the chloro and methylthio substituents could confer unique pharmacological properties, potentially leading to enhanced potency and selectivity.

Future research should focus on the synthesis and in vitro cytotoxic screening of this compound against a diverse panel of cancer cell lines. Mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial to elucidate its mode of action. Furthermore, structure-activity relationship (SAR) studies involving modifications of the chloro and methylthio groups could lead to the identification of even more potent and selective anticancer drug candidates.

References

A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The continued interest in this heterocyclic motif necessitates a thorough understanding of the available synthetic methodologies. This guide provides a comparative analysis of the primary synthetic routes to substituted 1,2,4-triazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical thermal condensations and modern catalytic approaches, supported by experimental data and detailed protocols.

I. Classical Thermal Condensation Methods: The Foundation of 1,2,4-Triazole Synthesis

The Pellizzari and Einhorn-Brunner reactions are foundational methods for the synthesis of 1,2,4-triazoles, relying on the thermal condensation of acyclic precursors. While these methods have been instrumental in the development of triazole chemistry, they are often characterized by harsh reaction conditions, including high temperatures and long reaction times, which can limit their substrate scope and lead to lower yields.[4][5]

A. The Pellizzari Reaction: A Direct but often Unselective Condensation

First described by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[4] The primary appeal of the Pellizzari reaction lies in its directness, offering a straightforward route to 3,5-disubstituted 1,2,4-triazoles.[3]

Mechanism and Regioselectivity: The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration.[4] A significant drawback of the Pellizzari reaction is its lack of regioselectivity when unsymmetrical amides and hydrazides are used, often resulting in a mixture of isomeric products.[4] Furthermore, the requisite high temperatures (often exceeding 200°C) can lead to side reactions and decomposition of sensitive substrates.[5][6]

B. The Einhorn-Brunner Reaction: An Improvement in Regiocontrol

The Einhorn-Brunner reaction, a subsequent development, offers a more controlled approach to the synthesis of 1,2,4-triazoles. This acid-catalyzed condensation of imides with hydrazines provides a route to isomeric mixtures of 1,2,4-triazoles, but with a predictable regioselectivity.[1][2][3]

Mechanism and Regioselectivity: The regioselectivity of the Einhorn-Brunner reaction is dictated by the electronic nature of the acyl groups on the imide. The stronger acidic group attached to the imide will preferentially occupy the 3-position on the resulting triazole ring.[1][2] This predictability is a significant advantage over the Pellizzari reaction, allowing for the targeted synthesis of specific isomers.[1] The reaction is typically carried out in the presence of a weak acid, such as acetic acid, which can also serve as the solvent.[1][7]

II. Modern Synthetic Approaches: Enhancing Efficiency and Scope

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more efficient and versatile routes to 1,2,4-triazoles. These include microwave-assisted synthesis and various metal-catalyzed reactions, which offer milder reaction conditions, shorter reaction times, and often improved yields and regioselectivity.

A. Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of 1,2,4-triazoles.[8][9][10] By utilizing microwave irradiation, reactions can often be completed in minutes rather than hours, frequently with higher yields and purities.[9][11] This is attributed to the efficient and uniform heating of the reaction mixture, which minimizes the formation of byproducts.[8][12]

Advantages:

  • Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating.[9][11]

  • Improved Yields: Often leads to higher isolated yields of the desired product.[8][11]

  • Greener Chemistry: Reduced energy consumption and often allows for the use of less solvent.[8][12]

B. Metal-Catalyzed Syntheses: Versatility and High Efficiency

The use of transition metal catalysts, particularly copper and palladium, has opened up new avenues for the synthesis of substituted 1,2,4-triazoles with high efficiency and regioselectivity.[13][14][15] These methods often proceed under milder conditions than classical thermal condensations and can tolerate a wider range of functional groups.

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and environmentally benign approach.[13] A notable example is the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles from the reaction of two different nitriles with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[16] Another powerful copper-catalyzed method involves the oxidative cyclization of amidines and nitriles, using air as the terminal oxidant.[13][14]

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the late-stage functionalization of a pre-formed 1,2,4-triazole scaffold, particularly for the introduction of aryl groups at the C5 position through C-H arylation.[13] This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

III. Comparative Performance Analysis

To provide a clear comparison of these synthetic routes, the following table summarizes typical reaction conditions and yields for the synthesis of representative substituted 1,2,4-triazoles.

Synthetic RouteTarget CompoundStarting MaterialsConditionsTimeYield (%)Reference(s)
Pellizzari Reaction 3,5-Diphenyl-1,2,4-triazoleBenzamide, Benzoylhydrazide220-250°C (neat)2-4 hModerate[3][6]
Einhorn-Brunner Reaction 1,3,5-Triphenyl-1,2,4-triazoleDibenzamide, PhenylhydrazineReflux in glacial acetic acid4 hGood[1]
Microwave-Assisted 3,5-Disubstituted-1,2,4-triazolesAcylhydrazides, Nitriles150°C, K₂CO₃, n-Butanol2 hHigh
Microwave-Assisted N-substituted-1,2,4-triazolesHydrazides, Isothiocyanates300W1-2.5 minHigh[3]
Copper-Catalyzed 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazolep-Tolunitrile, Benzonitrile, Hydroxylamine120°C, Cu(OAc)₂12 hGood[16]
HATU-Mediated One-Pot 1,3,5-Trisubstituted-1,2,4-triazolesCarboxylic acids, Amidines, HydrazinesRoom Temperature24 h63-94%[17]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

IV. Experimental Protocols

To further aid in the practical application of these methods, detailed, step-by-step protocols for the synthesis of representative substituted 1,2,4-triazoles are provided below.

Protocol 1: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

This protocol describes the synthesis of a symmetrical 1,2,4-triazole, which avoids the issue of isomeric mixtures.[6]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or neat reaction

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

This protocol is adapted from the work of Atkinson and Polya (1952).[1]

Materials:

  • Dibenzamide (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine dibenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture under reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

Protocol 3: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-triazole

This general protocol demonstrates the significant reduction in reaction time achievable with microwave synthesis.[5]

Materials:

  • Aromatic hydrazide (1 equivalent)

  • Substituted nitrile (1.1 equivalents)

  • Potassium carbonate (1.1 equivalents)

  • n-Butanol

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in n-butanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and recrystallized from a suitable solvent like ethanol.

Protocol 4: Copper-Catalyzed One-Pot Synthesis of 3-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole

This protocol illustrates a modern, efficient copper-catalyzed approach.[16]

Materials:

  • p-Tolunitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Benzonitrile (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol)

  • Sealed tube

Procedure:

  • Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and TEA in DMSO. Heat the mixture at 80°C for 2 hours.

  • Cyclization Step: To the same reaction vessel, add benzonitrile and Cu(OAc)₂.

  • Heating: Seal the tube and heat the reaction mixture at 120°C for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude product by silica gel column chromatography.

V. Visualization of Synthetic Workflows

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams illustrate the core concepts and workflows.

Pellizzari_Reaction cluster_conditions Amide Amide (R-CONH2) Intermediate Acyl Amidrazone Intermediate Amide->Intermediate + Hydrazide Hydrazide (R'-CONHNH2) Hydrazide->Intermediate Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration Heat High Temp. (>200°C)

Caption: Generalized workflow of the Pellizzari Reaction.

Einhorn_Brunner_Reaction cluster_conditions Imide Imide (R-CO-NH-CO-R') Intermediate Intermediate Imide->Intermediate + Hydrazine Hydrazine (R''-NHNH2) Hydrazine->Intermediate Triazole Substituted-1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration Acid Weak Acid (e.g., AcOH)

Caption: Generalized workflow of the Einhorn-Brunner Reaction.

Modern_Syntheses cluster_Microwave Microwave-Assisted Synthesis cluster_Metal_Catalyzed Metal-Catalyzed Synthesis Start_MW Starting Materials (e.g., Hydrazides, Nitriles) MW_Reactor Microwave Reactor (150°C, 2h) Start_MW->MW_Reactor Rapid Heating Product_MW High Yield of 1,2,4-Triazole MW_Reactor->Product_MW Start_MC Starting Materials (e.g., Nitriles, Amidines) MC_Reaction Catalyst (e.g., Cu(OAc)2) Milder Conditions Start_MC->MC_Reaction Product_MC Regioselective 1,2,4-Triazole MC_Reaction->Product_MC

Caption: Comparison of modern synthetic workflows for 1,2,4-triazoles.

VI. Conclusion and Future Outlook

The synthesis of substituted 1,2,4-triazoles has evolved significantly from the classical thermal condensation methods of Pellizzari and Einhorn-Brunner. While these foundational reactions remain relevant, particularly for specific applications, modern approaches such as microwave-assisted synthesis and metal-catalyzed reactions offer substantial advantages in terms of efficiency, milder reaction conditions, and broader substrate scope. For researchers in drug discovery and development, the choice of synthetic route will depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials and equipment. The continued development of novel catalytic systems and green chemistry approaches will undoubtedly further expand the synthetic toolbox for accessing this important class of heterocyclic compounds, enabling the discovery of new therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole (CAS No. 51108-40-8). As a chlorinated, sulfur- and nitrogen-containing heterocyclic compound, its disposal requires a stringent, informed approach to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond mere procedural lists to explain the scientific rationale behind each critical step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. Its chemical structure dictates its classification and the necessary precautions. The primary risk stems from its nature as a halogenated organic compound , which places it in a specific and regulated waste category.[1][2]

Upon thermal decomposition, this compound can release a variety of hazardous gases. The carbon, nitrogen, sulfur, and chlorine atoms can form toxic oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen chloride (HCl) gas.[3] Therefore, uncontrolled disposal or incineration at inadequate temperatures is not permissible.

Table 1: Chemical and Hazard Profile of this compound

PropertyInformationSource(s)
CAS Number 51108-40-8[4][5]
Molecular Formula C₃H₄ClN₃SN/A
Appearance Solid, powder form is likely[3]
Primary Hazard Class Halogenated Organic Waste[1][2]
Known Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[3]
Key Handling Hazards Avoid dust formation. Avoid contact with skin, eyes, and clothing. May be harmful if swallowed or inhaled.[4][6]
Hazardous Decomposition Products Oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), hydrogen chloride (HCl)[3]

Personnel Protection: A Non-Negotiable Prerequisite

Before handling or preparing this compound for disposal, establishing a robust personal protective equipment (PPE) protocol is critical. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact, physical barriers are essential.[4]

Handling and disposal must be conducted in a well-ventilated laboratory fume hood.

Table 2: Personal Protective Equipment (PPE) Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)Chemical-impermeable gloves (e.g., Nitrile), inspected prior to useLab coat; impervious clothing if significant handling is requiredRequired if outside a fume hood or if dust is generated. Use a full-face respirator with appropriate cartridges.[4]
Preparing Waste Container Tightly fitting safety goggles with side-shieldsChemical-impermeable glovesLab coatNot typically required if performed in a fume hood
Spill Cleanup Tightly fitting safety goggles with side-shieldsHeavy-duty chemical-impermeable glovesImpervious clothing or chemical-resistant suitFull-face respirator with appropriate cartridges

The Disposal Workflow: Segregation, Collection, and Labeling

The cornerstone of proper chemical waste management is rigorous segregation. Mixing halogenated waste with non-halogenated streams can lead to regulatory violations and complicate the final disposal process, often at a significant cost. The chlorine atom in this compound mandates its collection as halogenated organic waste .[2][7]

Step-by-Step Collection Protocol
  • Select the Correct Waste Container: Obtain a dedicated, leak-proof waste container designated for "Halogenated Organic Waste." This container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, threaded screw cap.[7][8]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "this compound," and list any other halogenated solvents or solutes that will be added to the container. Do not use abbreviations or chemical formulas.[7]

  • Transfer the Waste: Carefully transfer the solid waste into the container using a funnel or other appropriate tools to minimize dust generation. If disposing of contaminated items (e.g., weighing paper, gloves), place them directly into the container.

  • Secure the Container: Tightly close the container lid immediately after adding waste. It must be "vapor tight" and "spill proof."[7]

  • Maintain a Log: Keep a log sheet near the container to record the amounts of each chemical added. This is crucial for the final disposal manifest.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within the fume hood, away from incompatible materials.[3]

cluster_0 Waste Segregation Decision Start Generated Waste: This compound or material contaminated with it CheckHalogen Does the compound contain a halogen (Cl, Br, F, I)? Start->CheckHalogen Halogenated Dispose in designated 'HALOGENATED ORGANIC WASTE' container. CheckHalogen->Halogenated Yes NonHalogenated Dispose in 'Non-Halogenated Waste' container. CheckHalogen->NonHalogenated No

Caption: Waste segregation decision flow for proper categorization.

Emergency Preparedness: Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined plan for managing spills is a mark of a trustworthy and safe laboratory environment.

Managing a Small Spill (Solid Powder)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Avoid Raising Dust: Do NOT use a dry brush or compressed air. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Material: Carefully sweep or scoop the mixture into a designated container for halogenated solid waste. Use spark-proof tools if solvents are present.[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

For large spills, evacuate the area immediately, alert your institution's environmental health and safety (EHS) office, and call emergency services if necessary.[7]

The Final Disposal Pathway: Ensuring Complete Destruction

The ultimate goal of disposal for this compound is its complete and irreversible destruction into less harmful substances.

The only acceptable disposal method for chlorinated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility. [9][10]

This method is mandated for several critical reasons:

  • Destruction of Halogenated Bonds: Incineration at temperatures typically exceeding 1200 K is necessary to break the strong carbon-chlorine bonds.[9]

  • Prevention of Toxic Byproducts: Improper or low-temperature burning can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans.[9]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of chlorinated wastes under the Resource Conservation and Recovery Act (RCRA), making incineration the standard for compliance.[11][12]

Prohibited Disposal Methods:

  • Sink Disposal: Absolutely forbidden. This can contaminate waterways and is illegal.[7]

  • Regular Trash: This poses a direct risk to sanitation workers and the environment.

  • Evaporation in Fume Hood: This releases the compound into the atmosphere, which is not a form of disposal.

cluster_1 Chemical Disposal Lifecycle A 1. Generation (Lab Bench) B 2. Segregation & Containerization A->B C 3. Secure Storage (Satellite Accumulation Area) B->C D 4. Institutional EHS Waste Pickup C->D E 5. Transport to Licensed Hazardous Waste Facility D->E F 6. High-Temperature Incineration E->F

Caption: Overall disposal workflow from laboratory to final destruction.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

Comprehensive Safety and Handling Guide for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 5-Chloro-3-(methylthio)-1H-1,2,4-triazole presents a unique set of handling challenges. Due to the absence of comprehensive toxicological data for this specific molecule, this guide is predicated on the principle of treating substances with unknown hazards as potentially hazardous.[1] The operational directives outlined below are synthesized from the known profiles of structurally analogous compounds, including halogenated and sulfur-containing triazoles, and established best practices in laboratory safety.

Anticipated Hazard Profile

Based on the GHS classifications of similar chemical structures, such as other halogenated triazoles, it is prudent to anticipate the following hazards for this compound[2][3][4]:

  • Acute Oral Toxicity: Likely harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[3]

  • Eye Irritation: Assumed to cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]

  • Long-term Health Effects: Some triazole derivatives are suspected of causing damage to fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects.

This presumptive hazard profile necessitates a cautious and well-defined approach to handling, personal protection, and disposal.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated hazards.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield, compliant with ANSI Z87.1 standards.[1][5]Protects against splashes and airborne dust particles that could cause serious eye irritation. A face shield is recommended when handling larger quantities.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][5]Prevents direct skin contact, which is presumed to cause irritation. It is crucial to check glove compatibility charts for breakthrough times.
Skin and Body Protection A laboratory coat (preferably flame-retardant), long-sleeved clothing, and closed-toe shoes.[5][6]Minimizes the risk of accidental skin exposure to the powdered substance.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.Prevents the inhalation of fine dust particles, which may cause respiratory irritation. The primary engineering control should be a fume hood.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard_ID Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity - Unknown Long-Term Effects Eye_Protection Eye Protection: Chemical Goggles / Face Shield Hazard_ID->Eye_Protection Prevents eye contact Hand_Protection Hand Protection: Nitrile/Neoprene Gloves Hazard_ID->Hand_Protection Prevents skin contact Body_Protection Body Protection: Lab Coat, Closed-toe Shoes Hazard_ID->Body_Protection Minimizes skin exposure Respiratory_Protection Respiratory Protection: Work in Fume Hood Hazard_ID->Respiratory_Protection Prevents inhalation

Caption: A logical workflow for selecting appropriate PPE based on the anticipated hazards of this compound.

Operational and Disposal Plans

Safe Handling and Operational Protocol

Given that this compound is likely a solid powder, procedures should focus on minimizing dust generation and aerosolization.[7][8]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[7]

    • Cover the work surface with absorbent, disposable bench paper.[7]

    • Ensure all necessary PPE is correctly donned before handling the chemical.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Whenever possible, use an analytical balance with a draft shield or one located inside the fume hood to contain any airborne particles.[7]

    • Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates dust clouds.

    • Close the container immediately after dispensing the required amount.[7]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • If the solvent is volatile, ensure the process is conducted well within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove PPE in a manner that avoids contaminating yourself, disposing of gloves and any other disposable items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the work.[9]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal Plan

Chemical Spill Containment:

  • Evacuate: Alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a clearly labeled, sealed container for hazardous waste. For solutions, absorb the spill with an inert material like vermiculite or sand, then place it in a sealed container.

Waste Disposal:

As a halogenated and sulfur-containing organic compound, this compound must be disposed of as hazardous waste.[10][11]

  • Waste Segregation:

    • Solid waste (unwanted product, contaminated consumables) should be collected in a designated, sealed, and clearly labeled container for halogenated organic solids.

    • Liquid waste (solutions containing the compound) should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.[10] Do not mix with non-halogenated waste streams.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][13]

Diagram: Waste Disposal Workflow

Waste_Disposal_Workflow Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid Waste: - Excess Compound - Contaminated PPE - Bench Paper Solid_Container Labeled 'Halogenated Organic Solid Waste' Solid_Waste->Solid_Container Liquid_Waste Liquid Waste: - Reaction Mixtures - Washings Liquid_Container Labeled 'Halogenated Organic Liquid Waste' Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Hazardous Waste Disposal Company Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Caption: A streamlined workflow for the proper segregation and disposal of waste generated from handling this compound.

References

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5-Chloro-3-(methylthio)-1h-1,2,4-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.